2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYCNXVEWPYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585638 | |
| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-58-5 | |
| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-iodo-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Introduction
This compound is a substituted aromatic compound containing bromine, iodine, and a trifluoromethyl group. This combination of functionalities makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the different reactivities of the bromo and iodo substituents can be exploited for sequential transformations.[1] The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to improved metabolic stability, lipophilicity, and bioavailability.[2]
The synthesis of poly-substituted aromatic compounds like this compound often relies on a sequence of electrophilic aromatic substitution and functional group interconversion reactions. A common and effective strategy involves the use of the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4]
Synthesis Pathway
The most plausible and well-documented synthetic route to this compound proceeds via a Sandmeyer reaction starting from 4-bromo-3-(trifluoromethyl)aniline. This pathway involves two key steps:
-
Diazotization: The conversion of the primary aromatic amine, 4-bromo-3-(trifluoromethyl)aniline, into a diazonium salt using sodium nitrite in the presence of a strong acid.
-
Iodination: The subsequent displacement of the diazonium group with iodine using a suitable iodide source, such as potassium iodide.
This approach offers a high degree of regioselectivity and generally provides good yields.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-bromo-5-iodobenzotrifluoride, which is analogous to the synthesis of the target molecule, this compound, from 4-bromo-3-(trifluoromethyl)aniline.[5]
Diazotization and Iodination
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-3-(trifluoromethyl)aniline (2.08 mmol) in a preheated mixture of concentrated sulfuric acid (4.6 eq.) and water (to a concentration of 3.4 M).
-
Cooling and Precipitation: Under vigorous stirring, cool the reaction mixture to -10 °C using an ice-salt bath. The aniline bisulfate will precipitate as a slurry.
-
Diazotization: Slowly add a pre-prepared aqueous solution of sodium nitrite (1.1 eq., 2.15 M) dropwise to the slurry while maintaining the temperature at -10 °C.
-
Iodination: After stirring for an additional 40 minutes at -8 °C, add an aqueous solution of potassium iodide (1.43 eq., 8 M) followed by a catalytic amount of copper powder.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature and stir for 30 minutes.
-
Heating: Heat the reaction mixture to reflux (102 °C) and maintain for 1 hour.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic phases and wash sequentially with saturated sodium thiosulfate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography using hexane as the eluent to afford the final product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-bromo-5-iodobenzotrifluoride, which is expected to be comparable for the synthesis of this compound.[5]
| Parameter | Value |
| Starting Material | 4-bromo-3-(trifluoromethyl)aniline |
| Amount of Starting Material | 500 mg (2.08 mmol) |
| Yield | 93% |
| Mass of Product | 679 mg |
| Appearance | Orange Solid |
Logical Workflow of the Synthesis
The synthesis follows a clear and logical progression from the starting material to the final purified product. The workflow is designed to ensure the efficient formation of the diazonium salt intermediate and its subsequent conversion to the desired iodo-substituted compound, followed by a standard workup and purification procedure.
Conclusion
The synthesis of this compound can be effectively achieved through a Sandmeyer reaction starting from 4-bromo-3-(trifluoromethyl)aniline. The provided protocol, based on an analogous transformation, details a robust and high-yielding procedure. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex aromatic intermediates for pharmaceutical and materials science applications.
References
- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. 1-BROMO-4-IODO-2-(TRIFLUOROMETHYL)BENZENE | 364-11-4 [amp.chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a trifunctional aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethyl group, provides a versatile platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective functionalization through a variety of cross-coupling reactions. Furthermore, the presence of the electron-withdrawing trifluoromethyl group can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃I | PubChem[2] |
| Molecular Weight | 350.90 g/mol | PubChem[2] |
| CAS Number | 481075-58-5 | PubChem[2] |
| Melting Point | 36-38.5 °C | Vendor Data[1] |
| Boiling Point | 236.9 ± 40.0 °C | Vendor Data[1] |
| Density | Data not available | |
| Solubility | Data not available | |
| Physical Form | Solid, semi-solid, or liquid lump | Sigma-Aldrich[3] |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from a readily available trifluoromethyl-substituted aniline. A representative synthetic route, based on the well-established Sandmeyer reaction, is outlined below. This protocol is adapted from the synthesis of the closely related compound, 2-bromo-5-iodobenzotrifluoride.[4]
Experimental Protocol: Synthesis of this compound
Starting Material: 3-Bromo-4-(trifluoromethyl)aniline
-
Diazotization:
-
Dissolve 3-Bromo-4-(trifluoromethyl)aniline in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to below 0 °C in an ice-salt bath to precipitate the aniline bisulfate.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt.
-
-
Iodination:
-
To the freshly prepared diazonium salt solution, add a solution of potassium iodide (KI) in water.
-
The reaction mixture is then warmed to room temperature and may be gently heated to ensure complete conversion.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Key Reactions and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position while leaving the C-Br bond intact for subsequent transformations.[1] This regioselectivity is crucial for the efficient synthesis of complex molecules.
Regioselective Cross-Coupling Reactions
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds.
General Experimental Protocol:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction: The mixture is heated with stirring for a specified period, and the reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is employed to form C-C bonds between aryl halides and terminal alkynes.
General Experimental Protocol:
-
Reaction Setup: Under an inert atmosphere, this compound, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a degassed amine base (e.g., triethylamine or diisopropylamine) are added to a reaction vessel with a suitable solvent like THF or DMF.
-
Alkyne Addition: The terminal alkyne is added to the mixture.
-
Reaction: The reaction is stirred at room temperature or gently heated, with progress monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.
Stille Coupling
The Stille coupling facilitates C-C bond formation using organotin reagents.
General Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and an organostannane reagent are combined in an anhydrous, degassed solvent such as toluene or DMF.
-
Reaction: The mixture is heated, and the reaction is monitored for completion.
-
Work-up and Purification: The reaction mixture is cooled and worked up, which may involve quenching and extraction. Purification is typically achieved through column chromatography.
Application in Drug Discovery
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. While a specific, publicly documented synthesis of a marketed drug utilizing this compound was not identified in the conducted search, its structural features make it a highly valuable intermediate for the synthesis of drug candidates.[1][5] Its application would be in the early-stage discovery and lead optimization phases where the systematic and regioselective introduction of different substituents is required to explore the structure-activity relationship (SAR) of a new chemical entity.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store in a cool, dry, and dark place.[3]
References
A Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene: Synthesis and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a key chemical intermediate in organic synthesis. It details the compound's nomenclature, physicochemical properties, a representative synthetic protocol, and its applications in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.
Compound Identification and Properties
This compound is a halogenated aromatic compound valued for its utility as a versatile building block. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—on the benzene ring allows for selective and sequential chemical modifications.
IUPAC Name: this compound[1]
Synonyms and Identifiers
The compound is also known by several other names and database identifiers, which are crucial for cross-referencing in chemical literature and supplier catalogs.
| Identifier Type | Value |
| CAS Number | 481075-58-5[1][2][3] |
| Common Synonym | 3-Bromo-4-iodobenzotrifluoride[1] |
| PubChem CID | 16244089[1] |
| EC Number | 674-750-8[1] |
| InChI | InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H[1][2] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)I[1] |
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties is provided below. While experimental data for some properties are not widely published, computed values and data from suppliers offer valuable information.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₃I | PubChem[1] |
| Molecular Weight | 350.90 g/mol | PubChem[1] |
| Physical Form | Solid, Semi-solid, or Liquid | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[2] |
| ¹⁹F NMR (CDCl₃) | δ -63.2 (s, 3F) | RSC Publishing[4] |
| ¹³C NMR (CDCl₃) | δ 135.3, 132.0 (q, J=33.7 Hz), 130.0, 129.5 (q, J=3.6 Hz), 129.0 (q, J=3.9 Hz), 122.9 (t, J=272.7 Hz), 117.3, 113.5 | RSC Publishing[4] |
Note: NMR data is for a closely related trifluoromethylated compound and should be considered representative. Specific spectral data for this compound is available from various chemical suppliers.[5]
Synthesis Protocol
The synthesis of this compound can be achieved from commercially available precursors. A common and effective method is the Sandmeyer-type diazotization-iodination of the corresponding aniline. The following is a representative experimental protocol adapted from the synthesis of a positional isomer.
Reaction Scheme: 4-Amino-3-bromobenzotrifluoride → this compound
Experimental Procedure: Diazotization and Iodination
-
Aniline Dissolution: 4-Amino-3-bromobenzotrifluoride is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water. The mixture is cooled to between -10°C and 0°C in an ice-salt bath, which may cause the aniline salt to precipitate.
-
Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred aniline slurry. The temperature is carefully maintained below 5°C throughout the addition. The reaction is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (KI) in water is then added to the diazonium salt mixture. The reaction is allowed to warm to room temperature slowly and then heated (e.g., to 60-80°C) to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product. The evolution of nitrogen gas is observed during this step.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed sequentially with a sodium thiosulfate solution (to remove excess iodine) and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (typically using hexane as the eluent) to yield pure this compound.
Applications in Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility. The C-I bond is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst. This chemoselectivity allows for the selective functionalization at the iodo-position while leaving the bromo-position available for a subsequent, different coupling reaction.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Using this compound, an aryl or vinyl group can be selectively introduced at the 1-position.
Experimental Protocol (Adapted):
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equiv).
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of toluene and water. Heat the mixture to 80-90°C and stir for 12-16 hours.
-
Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the mono-coupled product, 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivative.
Regioselective Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction with this compound proceeds selectively at the C-I bond.
Experimental Protocol (Adapted):
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) under an argon atmosphere.
-
Solvent and Reagents: Add an anhydrous solvent like THF, followed by a terminal alkyne (1.1 equiv) and an amine base (e.g., triethylamine, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Workup and Purification: Upon completion, filter the mixture through Celite and concentrate the filtrate. The residue is purified by column chromatography to afford the 2-bromo-1-(alkynyl)-4-(trifluoromethyl)benzene product.
Sequential One-Pot Cross-Coupling Reactions
A significant advantage of this substrate is its use in sequential, one-pot reactions. This strategy enhances synthetic efficiency by avoiding the isolation and purification of the intermediate mono-coupled product. An initial, milder reaction (e.g., Sonogashira) is performed at the C-I position, followed by a second coupling reaction (e.g., Suzuki) at the C-Br position by altering the catalyst, ligand, or temperature.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. The predictable chemoselectivity, governed by the differential reactivity of its carbon-halogen bonds, provides a powerful tool for the regioselective and sequential construction of complex, unsymmetrical aromatic and heteroaromatic compounds. These attributes make it an essential building block for professionals engaged in the fields of drug discovery, agrochemicals, and materials science, enabling the efficient synthesis of novel molecular architectures.
References
2-Bromo-1-iodo-4-(trifluoromethyl)benzene molecular weight and formula
This document provides the chemical formula and molecular weight for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.
Data Presentation
The essential quantitative data for this compound is summarized in the table below for clear reference.
| Identifier | Value |
| Molecular Formula | C7H3BrF3I[1] |
| Molecular Weight | 350.90 g/mol [1][2] |
| Monoisotopic Mass | 349.84149 Da[1][2] |
As this request pertains to the fundamental properties of a chemical compound, experimental protocols and signaling pathways are not applicable. Therefore, no diagrams have been generated.
References
2-Bromo-1-iodo-4-(trifluoromethyl)benzene CAS number 481075-58-5
An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 481075-58-5, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] Its unique trifunctional structure, featuring bromo, iodo, and trifluoromethyl groups on a benzene ring, makes it a versatile building block for the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications, particularly in the realm of pharmaceutical and agrochemical development. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective functionalization, making it a valuable synthon for creating diverse molecular architectures.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 481075-58-5 | [2][3] |
| Molecular Formula | C₇H₃BrF₃I | [2][4] |
| Molecular Weight | 350.90 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Bromo-4-iodobenzotrifluoride, Benzene, 2-bromo-1-iodo-4-(trifluoromethyl)- | [2][4] |
| Appearance | Peach/faint orange fused solid or yellow oily liquid | [5] |
| Melting Point | 36-38.5 °C (ethanol) | [1][4][5] |
| Boiling Point | 236.9 ± 40.0 °C (760 Torr) | [1][4][5] |
| Density | 2.176 ± 0.06 g/cm³ (20 °C, 760 Torr) | [4][5] |
| Flash Point | 97.1 ± 27.3 °C | [4] |
| Purity | Typically >97% or 98% | [1][6] |
| InChI | InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | [2] |
| InChIKey | LFHYCNXVEWPYAB-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)I | [2] |
Synthesis Protocol
A general and effective procedure for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-bromo-4-(trifluoromethyl)aniline.[5]
Experimental Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2-bromo-4-(trifluoromethyl)aniline (3.00 g, 12.50 mmol) in a solvent mixture of acetonitrile (30 mL) and water (10 mL).[5]
-
Add concentrated hydrochloric acid (15 mL) to the mixture.[5]
-
Cool the mixture to -10°C using an appropriate cooling bath.[5]
-
Slowly add a solution of sodium nitrite (0.95 g, 13.75 mmol) in water (5 mL) dropwise to the reaction mixture while maintaining the temperature at -10°C.[5]
-
Stir the resulting mixture at -10°C for 30 minutes to ensure complete formation of the diazonium salt.[5]
-
-
Iodination:
-
Prepare a solution of potassium iodide (2.49 g, 15.00 mmol) in water (5 mL).[5]
-
Add the potassium iodide solution to the diazonium salt mixture.[5]
-
Continue stirring the reaction mixture for 2 hours at -10°C.[5]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.[5]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated sodium bicarbonate solution (30 mL).[5]
-
Extract the product with dichloromethane (3 x 50 mL).[5]
-
Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (30 mL) and saturated brine (30 mL).[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting residue by silica gel column chromatography using petroleum ether as the eluent to yield 3-bromo-4-iodobenzotrifluoride as a yellow oily liquid (3.95 g, 90.0% yield).[5]
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. Pharmaceutical and chemical intermediates,CAS#:481075-58-5,3-溴-4-碘三氟甲苯, [en.chemfish.com]
- 5. 481075-58-5 | CAS DataBase [m.chemicalbook.com]
- 6. This compound [sobekbio.com]
Physical and chemical properties of 3-Bromo-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-iodobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and an iodine atom on a benzene ring. This substitution pattern makes it a valuable and versatile building block in modern organic synthesis. The presence of multiple, distinct halogen atoms allows for selective functionalization, and the trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability to target molecules. These characteristics make 3-Bromo-4-iodobenzotrifluoride and its isomers of significant interest in the fields of pharmaceutical and agrochemical research and development. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for a plausible synthetic route, and a discussion of its reactivity and potential applications.
Core Properties and Data
Quantitative data for 3-Bromo-4-iodobenzotrifluoride is summarized below. Due to the limited availability of experimental data for this specific isomer, data for the closely related isomer, 4-Bromo-3-iodobenzotrifluoride, is also provided for comparison and estimation.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 3-Bromo-4-iodobenzotrifluoride |
| Alternate Name | 2-bromo-1-iodo-4-trifluoromethyl-benzene[1] |
| CAS Number | 481075-58-5[1] |
| Molecular Formula | C₇H₃BrF₃I[1] |
| Molecular Weight | 350.90 g/mol [1] |
Table 2: Physical and Chemical Properties
| Property | 3-Bromo-4-iodobenzotrifluoride (Predicted/Estimated) | 4-Bromo-3-iodobenzotrifluoride (Experimental Data) |
| Appearance | Likely a liquid or low-melting solid | Light yellow liquid[2] |
| Density | No data available | 2.2 ± 0.1 g/cm³[2] |
| Boiling Point | No data available | 262 °C (at 760 Torr)[2], 62-64 °C (at 0.25 mbar)[2] |
| Melting Point | No data available | Not available |
| Flash Point | No data available | 112 °C[2] |
| Refractive Index | No data available | 1.556[2] |
| XLogP3 | No data available | 4.1 |
Experimental Protocols
Proposed Synthesis of 3-Bromo-4-iodobenzotrifluoride
This protocol is adapted from the reported synthesis of 4-Bromo-3-iodobenzotrifluoride[2].
Reaction Scheme:
Materials and Reagents:
-
3-Bromobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Water
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 3-Bromobenzotrifluoride (1.0 equivalent) in triflic acid at room temperature.
-
Over a period of 5 minutes, add N-iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution. The mixture is expected to darken.
-
Continue stirring the reaction mixture at room temperature for approximately 15 hours.
-
Carefully pour the reaction mixture onto crushed ice and allow the ice to melt completely.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with three portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium carbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 3-Bromo-4-iodobenzotrifluoride as a clear liquid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-Bromo-4-iodobenzotrifluoride lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 4-position, leaving the bromine atom at the 3-position available for subsequent transformations.
The general order of reactivity for halogens in such coupling reactions is I > Br > Cl.[3][4][5] This principle enables a modular approach to the synthesis of complex, polysubstituted aromatic compounds. For instance, an aryl or vinyl group can be introduced at the 4-position via a Suzuki-Miyaura coupling, followed by a second, different coupling reaction at the 3-position.
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the properties of the final products. In drug design, the inclusion of a trifluoromethyl group often enhances metabolic stability and cell membrane permeability.
Visualizations
Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of 3-Bromo-4-iodobenzotrifluoride.
References
A Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a highly versatile synthetic intermediate, prized for its capacity to undergo regioselective functionalization. This is attributed to the presence of three distinct reactive sites: a carbon-iodine (C-I) bond, a carbon-bromine (C-Br) bond, and an electron-withdrawing trifluoromethyl (-CF3) group.[1] The significant difference in reactivity between the C-I and C-Br bonds enables chemists to perform sequential cross-coupling reactions with a high degree of control. This guide provides an in-depth analysis of this differential reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the underlying chemical principles.
Core Principles of Halogen Reactivity in Cross-Coupling
The ability to selectively functionalize one halogen site in the presence of another is primarily governed by the difference in their bond dissociation energies (BDE). In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2]
1.1. Bond Dissociation Energy (BDE)
The C-I bond is inherently weaker and therefore more labile than the C-Br bond.[3][4][5] This lower energy barrier facilitates a more rapid oxidative addition at the C-I position under milder reaction conditions.[2][6] The strong electron-withdrawing nature of the trifluoromethyl group further influences the electronic properties of the benzene ring, impacting the overall reactivity of the molecule.[1]
Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halides
| Bond Type | Average BDE (kJ/mol) | Relative Reactivity Order |
| Ar-I | ~280-297 | 1 (Most Reactive) |
| Ar-Br | ~330-339 | 2 |
| Ar-Cl | ~397-402 | 3 |
| Ar-F | ~523-536 | 4 (Least Reactive) |
Data compiled from various sources reflecting typical values for aryl halides.[3][7]
This energy difference is the fundamental reason for the widely accepted reactivity order in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F .[8][9][10][11]
1.2. Reaction Kinetics and Selectivity
By carefully selecting the catalyst, ligands, base, and temperature, chemists can exploit the kinetic differences between the C-I and C-Br bond cleavage. Milder conditions will almost exclusively favor the reaction at the more susceptible C-I bond, leaving the C-Br bond intact for subsequent, often more forcing, transformations.[10][12]
Caption: Preferential reaction pathway for this compound.
Selective Cross-Coupling Reactions
The differential reactivity of this compound is most effectively demonstrated in a variety of palladium-catalyzed cross-coupling reactions.
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges new carbon-carbon bonds using organoboron reagents, is highly effective for the selective functionalization of this substrate.[11][13] The C-I bond's greater reactivity allows for a chemoselective coupling at the iodine-bearing position, preserving the bromine atom for downstream modifications.[6][12]
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Condition for Mono-Coupling (at C-I) | Condition for Di-Coupling |
| Arylboronic Acid | 1.0 - 1.2 equivalents | > 2.2 equivalents |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene |
| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Reaction Time | 4 - 16 hours | 12 - 24 hours |
| Conditions are generalized based on protocols for similar dihaloarenes.[6][10][12][14] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-1-aryl-4-(trifluoromethyl)benzene product.
2.2. Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[8][15] This reaction exhibits a pronounced selectivity for the C-I bond over the C-Br bond, enabling the clean synthesis of mono-alkynylated products.[15][16]
Table 3: Representative Conditions for Selective Sonogashira Coupling
| Parameter | Condition for Mono-Coupling (at C-I) | Notes |
| Terminal Alkyne | 1.1 - 1.2 equivalents | Using a large excess can promote di-coupling.[16] |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | Standard catalysts are generally sufficient. |
| Cu Co-catalyst | Copper(I) iodide (CuI) (5-10 mol%) | Essential for the copper-catalyzed variant. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Must be anhydrous and degassed. |
| Solvent | THF, DMF | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 40 °C | Higher temperatures can activate the C-Br bond. |
| Reaction Time | 2 - 8 hours | Monitor closely to avoid over-reaction. |
| Conditions are generalized based on protocols for similar dihaloarenes.[16][17] |
Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe. Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude residue by column chromatography to isolate the 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene product.[17]
2.3. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[18][19] Consistent with other cross-coupling reactions, the oxidative addition step is much faster for the C-I bond, allowing for selective amination at this position under carefully controlled conditions.[2]
Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Condition for Mono-Coupling (at C-I) | Notes |
| Amine | 1.2 equivalents | Primary or secondary amines can be used. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (1-2 mol%) | Often used with a specialized phosphine ligand. |
| Ligand | XPhos, SPhos, BINAP (2-4 mol%) | Ligand choice is critical for reaction efficiency. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[2] |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 °C - 100 °C | Temperature control is key for selectivity. |
| Reaction Time | 8 - 24 hours | |
| Conditions are generalized based on protocols for similar reactions.[17][20] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-bromo-1-amino-4-(trifluoromethyl)benzene product.
Workflow and Mechanistic Visualizations
The differential reactivity enables a powerful synthetic strategy known as sequential or iterative cross-coupling.
Caption: Workflow for sequential cross-coupling reactions.
The selectivity in all these reactions is rooted in the catalytic cycle of palladium. The initial oxidative addition step is significantly faster for the weaker C-I bond.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
The reactivity of this compound is definitively dictated by the inherent properties of its carbon-halogen bonds. The carbon-iodine bond is substantially more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a fact directly attributable to its lower bond dissociation energy. This predictable disparity allows for the highly selective, stepwise functionalization of the aromatic ring. By carefully controlling reaction conditions, researchers can first engage the C-I bond under mild conditions and subsequently modify the C-Br bond, providing a robust and flexible strategy for the synthesis of complex, unsymmetrically substituted trifluoromethylated aromatic compounds for pharmaceutical and materials science applications.[1][9][12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterolytic bond dissociation energy of alkyl halides follows the sequence [allen.in]
- 5. Solved a) Explain why a C-I bond is longer and weaker than | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This technical guide provides a comprehensive overview of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 481075-58-5) is a polysubstituted aromatic compound of significant interest in organic synthesis.[1] Its structure, featuring a trifluoromethyl group and two different halogen atoms on a benzene ring, offers a versatile platform for the strategic introduction of the 4-(trifluoromethyl)phenyl moiety into larger molecules. The distinct reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1]
While the specific historical details of the discovery of this compound are not extensively documented in readily available literature, its utility is rooted in the broader development of halogenated and trifluoromethylated aromatic compounds as versatile synthetic intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₃I | [2] |
| Molecular Weight | 350.90 g/mol | [2] |
| CAS Number | 481075-58-5 | [2] |
| Appearance | Solid, semi-solid, or liquid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 2-8°C, in a dark, dry, and sealed environment | [3] |
Synthesis
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. In this proposed synthesis, the starting material would be 2-Bromo-4-(trifluoromethyl)aniline. This aniline is first diazotized, and the resulting diazonium salt is then subjected to a reaction with an iodide source to yield the target compound.
Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
The following protocol is an adapted procedure based on the synthesis of similar halogenated aromatic compounds.[4] Researchers should exercise appropriate caution and optimize conditions as necessary.
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-4-(trifluoromethyl)aniline in a suitable volume of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure, the expected spectral characteristics can be predicted. Commercial suppliers may provide compound-specific spectral data upon request.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group and the two halogen atoms.
¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for a substituted benzene ring. Key expected vibrational modes are summarized in Table 2.
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C stretching |
| 1350-1150 | C-F stretching (strong) |
| 1100-1000 | Aromatic C-H in-plane bending |
| 900-675 | Aromatic C-H out-of-plane bending |
| Below 600 | C-Br and C-I stretching |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (350.90 g/mol ).[2] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom. Fragmentation patterns will likely involve the loss of halogen atoms and the trifluoromethyl group.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate due to the differential reactivity of its C-I and C-Br bonds. The C-I bond is more reactive in many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for selective functionalization at the 1-position. The remaining C-Br bond can then be used for a subsequent coupling reaction, enabling the synthesis of complex, highly substituted aromatic compounds.[1]
This stepwise functionalization is a powerful tool in the construction of novel pharmaceutical and agrochemical candidates.
Caption: Logical workflow for the stepwise functionalization of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
Conclusion
This compound is a highly useful and versatile building block in modern organic synthesis. Its unique substitution pattern allows for selective, stepwise functionalization, providing access to a wide range of complex molecules with potential applications in drug discovery and materials science. While detailed historical and experimental data are not extensively documented, its synthesis can be reliably achieved through established methods, and its spectroscopic properties are predictable based on its structure. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 481075-58-5 [sigmaaldrich.com]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. 481075-58-5|this compound|BLD Pharm [bldpharm.com]
Theoretical and Practical Aspects of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines available information with theoretical predictions and established experimental protocols for structurally similar compounds. It covers the compound's physicochemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and its anticipated reactivity in cross-coupling reactions, with a focus on the chemoselective functionalization of its carbon-halogen bonds.
Introduction
This compound (CAS No. 481075-58-5) is a trifluoromethyl-substituted dihalobenzene.[1][2] The presence of three distinct functional groups on the benzene ring—a bromine atom, an iodine atom, and a trifluoromethyl group—makes it a highly versatile synthetic intermediate. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for sequential and regioselective cross-coupling reactions, enabling the controlled introduction of various substituents and the construction of complex molecular architectures. The electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the aromatic ring and the properties of the resulting derivatives. This guide aims to provide researchers with a detailed theoretical and practical framework for the utilization of this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 481075-58-5 | [1] |
| Molecular Formula | C₇H₃BrF₃I | [1] |
| Molecular Weight | 350.90 g/mol | [1] |
| Physical Form | Solid, Semi-solid, or Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | 2-8°C, in a dark, dry, and sealed environment | [2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 8.2 Hz, 1H), 7.70 (s, 1H), 7.45 (d, J = 8.2 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.8, 134.5, 131.0 (q, J ≈ 33 Hz), 128.2, 125.4 (q, J ≈ 4 Hz), 123.0 (q, J ≈ 272 Hz), 95.1 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.5 (s) |
| IR (Vapor Phase) | Characteristic peaks for C-H, C-F, C-Br, C-I, and aromatic C=C stretching and bending vibrations. |
| Mass Spectrometry (EI) | m/z 350 (M⁺), fragments corresponding to the loss of I, Br, and CF₃. |
Note: The spectroscopic data presented above are predicted values based on computational models and data for analogous compounds. Experimental verification is recommended.
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A potential synthetic route starts from the commercially available 2-bromo-4-(trifluoromethyl)aniline. This starting material can undergo a diazotization reaction, followed by treatment with potassium iodide to introduce the iodine atom at the desired position.
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford the desired this compound.
-
Reactivity and Applications in Suzuki-Miyaura Coupling
The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the iodine-bearing position under milder conditions.
Selective Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the workflow for a selective Suzuki-Miyaura coupling at the C-I position, followed by a second coupling at the C-Br position.
Caption: Workflow for sequential Suzuki-Miyaura coupling.
General Experimental Protocol for Selective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert Gas (Argon or Nitrogen)
Procedure for Mono-arylation at the C-I Position:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
-
Reaction:
-
Heat the reaction mixture to a controlled temperature (typically 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.
-
The resulting 2-bromo-arylated product can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to functionalize the C-Br bond.
Safety and Handling
This compound is expected to be a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[2]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its unique combination of reactive sites allows for the strategic and controlled construction of complex molecules. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its application in selective cross-coupling reactions. While much of the data presented is theoretical, it serves as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility of this compound. Further experimental validation of the presented protocols and data is highly encouraged.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction using 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. This versatile building block allows for sequential, site-selective functionalization, a critical strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.
Principle of Regioselectivity
The differential reactivity of the carbon-halogen bonds in this compound governs the selectivity of the Suzuki coupling reaction. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This inherent difference in reactivity enables selective coupling at the iodine position under carefully controlled conditions, leaving the bromine atom available for subsequent transformations.[1]
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki coupling at the iodine position of this compound. The expected yields are based on analogous reactions reported for similar dihalogenated aromatic systems.
Table 1: Reagents for Selective Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | See Table 2 for examples. Catalyst choice can influence reaction efficiency and selectivity. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Essential for the transmetalation step.[3][4] See Table 2 for common choices. |
| Solvent | Reaction Medium | - | Typically a mixture of an organic solvent and water. Degassing is crucial. |
Table 2: Representative Reaction Conditions for Selective Mono-Coupling
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 - 100 | 4 - 16 | High |
| 2 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 6 - 12 | High |
| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 70 | 8 - 24 | Very High |
| 4 | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | Na₂CO₃ (2.0) | DMF/H₂O (8:1) | Room Temp - 60 | 12 - 24 | Moderate to High |
Yields are estimated based on similar transformations and may vary depending on the specific arylboronic acid used.
Experimental Protocols
This protocol provides a general procedure for the selective mono-Suzuki coupling of this compound with an arylboronic acid at the iodine position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.[1]
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-bromo-1-aryl-4-(trifluoromethyl)benzene.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
References
Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful C-C bond-forming reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substrate, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, presents an opportunity for chemoselective functionalization due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond. This reactivity difference allows for the selective olefination at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.
These application notes provide an overview of the reaction conditions and detailed protocols for the selective Heck reaction of this compound with various alkenes, such as styrenes and acrylates.
Key Reaction Parameters for Selective Heck Coupling
The success of the chemoselective Heck reaction on this compound hinges on the careful selection of several key parameters:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. It is typically reduced in situ to the active Pd(0) species. The choice of ligand is crucial for catalyst stability and can influence selectivity. For many standard Heck reactions, phosphine ligands such as triphenylphosphine (PPh₃) are employed. However, in some cases, the reaction can proceed efficiently without a phosphine ligand, particularly with highly reactive aryl iodides.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and tertiary amines like triethylamine (Et₃N). The choice of base can impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction as they can solubilize the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used.
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. Typically, temperatures in the range of 80-140 °C are employed. It is important to control the temperature to ensure selective reaction at the C-I bond and to minimize potential side reactions, such as the slower reaction at the C-Br bond.
-
Alkene Substrate: The nature of the alkene coupling partner can affect the reaction conditions. Electron-deficient alkenes, such as acrylates, often react more readily than electron-rich or sterically hindered alkenes.
Experimental Protocols
The following protocols provide detailed methodologies for the selective Heck reaction of this compound with representative alkene coupling partners.
Protocol 1: Selective Heck Reaction with Styrene
This protocol describes the synthesis of (E)-2-bromo-1-styryl-4-(trifluoromethyl)benzene.
Reaction Scheme:
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired (E)-2-bromo-1-styryl-4-(trifluoromethyl)benzene.
Protocol 2: Selective Heck Reaction with an Acrylate Ester
This protocol describes the synthesis of (E)-methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate.
Reaction Scheme:
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (5 mL).
-
Add methyl acrylate (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.) to the solution.
-
To this mixture, add palladium(II) acetate (0.03 mmol, 3 mol%).
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 8-16 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (E)-methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the chemoselective Heck reaction of this compound with various alkenes, based on established methodologies for similar substrates.
Table 1: Heck Reaction with Styrene Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 18 | ~85-95 |
| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 18 | ~80-90 |
| 3 | 4-Methoxystyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 20 | ~80-90 |
| 4 | 4-Chlorostyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | ~75-85 |
Table 2: Heck Reaction with Acrylate and Acrylonitrile Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (3) | None | Et₃N (2) | MeCN | 90 | 12 | ~90-98 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (3) | None | Et₃N (2) | MeCN | 90 | 12 | ~90-98 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (3) | None | Et₃N (2) | MeCN | 90 | 14 | ~88-96 |
| 4 | Acrylonitrile | Pd(OAc)₂ (3) | None | Et₃N (2) | MeCN | 90 | 16 | ~85-95 |
Note: The yields presented are typical and may vary depending on the specific reaction scale and purity of reagents.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Simplified catalytic cycle of the chemoselective Heck reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing the selective Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable for the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3]
This document provides detailed protocols for the selective amination of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. This substrate features two different halogen atoms, allowing for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bonds is generally C-I > C-Br > C-Cl. Therefore, the Buchwald-Hartwig amination can be performed selectively at the C-I position, leaving the C-Br bond intact for subsequent transformations.[4]
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the most reactive carbon-halogen bond (C-I) of the aryl halide to form a Pd(II) intermediate.[1][2][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3][5]
-
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[1][2][5]
The selection of an appropriate ligand is critical to the success of the reaction, as it influences the rates of both oxidative addition and reductive elimination.[6] Bulky, electron-rich phosphine ligands are typically employed to promote these key steps and stabilize the palladium intermediates.[6][7][8]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize recommended starting conditions for the selective amination of this compound based on data for analogous electron-deficient and dihalogenated aryl halides. Optimization may be required for specific amine coupling partners.
Table 1: Catalyst System Selection for C-N Coupling
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Notes |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene | 100-110 | High | Excellent general system for a broad range of amines.[7] |
| 2 | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | Good-High | Effective for primary amines.[9][10] |
| 3 | BrettPhos Pd G3 (1-2) | N/A | LiHMDS (1.5) | THF | 80-100 | High | Pre-catalyst offers reliable generation of the active species. LiHMDS is useful for substrates with sensitive functional groups.[8] |
| 4 | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | t-BuOH | 100 | Good | Particularly effective for secondary amines. Weaker bases like K₂CO₃ can be used but may require longer reaction times.[9][10] |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | Moderate-Good | Bidentate ligand useful in specific applications; may prevent catalyst decomposition.[5] |
Table 2: Substrate Scope and Selectivity
| Substrate | Amine | Product (Selective at C-I) | Expected Selectivity |
| This compound | Primary Aliphatic Amine | 2-Bromo-N-alkyl-4-(trifluoromethyl)aniline | >95% |
| This compound | Secondary Aliphatic Amine | 2-Bromo-N,N-dialkyl-4-(trifluoromethyl)aniline | >95% |
| This compound | Primary Aryl Amine | 2-Bromo-N-aryl-4-(trifluoromethyl)aniline | >95% |
| This compound | Secondary Aryl Amine | 2-Bromo-N,N-diaryl-4-(trifluoromethyl)aniline | >95% |
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination is sensitive to air and moisture. All procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[3] Glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Materials and Reagents
-
This compound
-
Amine coupling partner (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, BrettPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), LiHMDS)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware (Schlenk tube, syringes, etc.)
-
Magnetic stirrer and heating plate
Detailed Protocol for a Representative Reaction
This protocol describes the amination of this compound (1.0 mmol) with a generic primary amine (1.2 mmol) using a Pd₂(dba)₃/XPhos catalyst system.
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and the XPhos ligand (19.1 mg, 0.04 mmol, 4 mol%) under an inert atmosphere.
-
Add the base, sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Add the aryl halide, this compound (353.9 mg, 1.0 mmol, 1.0 equiv.).
-
Seal the Schlenk tube with a septum, evacuate, and backfill with inert gas. Repeat this cycle three times.
-
Using a syringe, add the primary amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
Reaction Execution and Monitoring:
-
Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and inorganic salts.[3]
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Bromo-N-alkyl-4-(trifluoromethyl)aniline derivative.[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a versatile trifluoromethyl-substituted dihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in various palladium-catalyzed cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond allows for predictable and regioselective functionalization. This enables the sequential introduction of diverse molecular fragments, making it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group can also influence the electronic properties and biological activity of the resulting products.
This document provides detailed application notes and experimental protocols for the regioselective palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Principle of Regioselectivity
The key to the synthetic utility of this compound lies in the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl. Consequently, under carefully controlled reaction conditions, the palladium catalyst will preferentially react with the C-I bond, leaving the C-Br bond intact for subsequent transformations. This allows for a stepwise and controlled approach to the synthesis of disubstituted trifluoromethylbenzene derivatives.
Below is a diagram illustrating the general principle of regioselective cross-coupling.
Caption: General principle of regioselective cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide. With this compound, this reaction can be performed selectively at the C-I position to yield 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivatives.
Quantitative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 75-85 |
Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)-1,1'-biphenyl
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. The reaction with this compound proceeds with high selectivity at the C-I position.
Quantitative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 88-96 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 50 | 8 | 85-92 |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 60 | 12 | 80-90 |
Experimental Protocol: Synthesis of 2-Bromo-1-(phenylethynyl)-4-(trifluoromethyl)benzene
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective amination at the C-I position of this compound allows for the synthesis of N-aryl-2-bromo-4-(trifluoromethyl)anilines.
Quantitative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd G3 XPhos | LHMDS | THF | 80 | 16 | 70-80 |
Experimental Protocol: Synthesis of N-(2-Bromo-4-(trifluoromethyl)phenyl)aniline
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.036 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add aniline to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene. While less common for dihalogenated benzenes in a regioselective manner due to potential side reactions, under optimized conditions, selective coupling at the C-I position can be achieved.
Quantitative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 60-70 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 120 | 36 | 55-65 |
| 4-Vinylpyridine | Herrmann's catalyst | NaOAc | NMP | 110 | 24 | 65-75 |
Experimental Protocol: Synthesis of (E)-1-(2-Bromo-4-(trifluoromethyl)phenyl)-2-phenylethene
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable building block for the regioselective synthesis of complex aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a wide range of palladium-catalyzed cross-coupling reactions to be performed selectively at the iodo-position. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile reagent in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivities.
Application Notes and Protocols: Selective Functionalization of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the selective functionalization of 2-bromo-1-iodo-4-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise and site-selective introduction of various functional groups, enabling the synthesis of complex molecular architectures.
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy in organic synthesis. For this compound, the C-I bond is significantly more reactive than the C-Br bond in many catalytic cross-coupling reactions. This difference in reactivity, primarily due to the lower bond dissociation energy of the C-I bond, allows for selective reactions at the 1-position. Subsequent functionalization at the 2-position can then be achieved under different reaction conditions. This stepwise approach provides a high degree of control over the final product structure.
Key Functionalization Strategies
The primary methods for selective functionalization of this compound include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting the aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.
-
Metal-Halogen Exchange: Treatment with an organolithium or Grignard reagent, typically at low temperatures, to selectively replace the more reactive halogen with a metal. The resulting organometallic species can then be reacted with various electrophiles.
Experimental Protocols and Data
Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the selective reaction at the iodine position, leaving the bromine atom intact for subsequent transformations.
Reaction Scheme:
Where Ar = 4-(trifluoromethyl)phenylene
Experimental Protocol:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a base, for example, K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Selective Suzuki Coupling:
| R' (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Br-Ar-R' |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 85 | 6 | ~92 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 3 | ~90 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Selective Sonogashira Coupling at the C-I Bond
This protocol details the coupling of a terminal alkyne at the more reactive C-I bond.
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF (5 mL) and a base, typically an amine like triethylamine (Et₃N, 2.5 mmol).
-
Add the terminal alkyne (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Quantitative Data for Selective Sonogashira Coupling:
| R' (Alkyne) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Br-Ar-C≡C-R' |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 8 | ~98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 5 | ~94 |
| 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (4) | Et₃N | Toluene | 60 | 6 | ~91 |
Yields are approximate and may vary based on specific reaction conditions and scale.
Visualizations
Caption: Stepwise functionalization at the C-I bond.
Caption: Sequential cross-coupling reaction pathway.
Application Notes and Protocols for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a versatile tri-substituted aromatic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique structural features, comprising three distinct reactive sites—an iodine atom, a bromine atom, and a trifluoromethyl group—offer medicinal chemists a powerful tool for the strategic and regioselective construction of drug candidates.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key attribute of this reagent. The C-I bond is inherently more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, due to its lower bond dissociation energy compared to the C-Br bond.[1][2] This allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations, enabling a modular and efficient approach to the synthesis of complex scaffolds.
The trifluoromethyl (-CF3) group is a highly sought-after moiety in medicinal chemistry. Its incorporation into drug candidates can significantly enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the -CF3 group also influences the electronic properties of the aromatic ring, impacting the reactivity and biological activity of the resulting molecules.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols for its use in key cross-coupling reactions.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics in oncology and immunology. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of kinase inhibitor scaffolds that require a trifluoromethyl-substituted phenyl ring for optimal target engagement. Specifically, this building block can be employed in the synthesis of inhibitors targeting kinases such as Activated Cdc42-associated kinase 1 (ACK1) and Tropomyosin receptor kinases (TRKs).
Activated Cdc42-associated kinase 1 (ACK1) Inhibitors
ACK1, also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways regulating cell growth, survival, and migration.[3][4] Dysregulation of ACK1 activity has been implicated in various cancers, making it an attractive therapeutic target.[4][5] Small molecule inhibitors of ACK1, such as (R)-9b, have shown potent anti-cancer activity.[6][7][8] The synthesis of such inhibitors often involves the construction of a core scaffold to which various substituents are appended to optimize potency and selectivity. This compound can serve as a key starting material for the trifluoromethylphenyl fragment of these inhibitors.
Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are involved in the development and function of the nervous system.[9] Gene fusions involving NTRK, the genes encoding TRK receptors, are oncogenic drivers in a variety of cancers.[10][11] TRK inhibitors, such as GTx-186, have demonstrated efficacy in treating cancers harboring these fusions.[12][13] The trifluoromethylphenyl moiety is a common feature in many TRK inhibitors, contributing to their binding affinity and overall pharmacological profile. This compound provides a convergent and efficient route to incorporate this critical structural element.
Experimental Protocols
The following protocols provide detailed methodologies for the regioselective functionalization of this compound via Suzuki-Miyaura and Sonogashira cross-coupling reactions. These protocols are based on established procedures for similar dihalogenated aromatic compounds and can be adapted for specific substrates.[1][2][10][14][15][16][17][18][19]
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the iodo-position of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.[1]
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-1-aryl-4-(trifluoromethyl)benzene.
-
Quantitative Data (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 75-85 |
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the iodo-position of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[20]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene.[20]
-
Quantitative Data (Representative):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 4 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/XPhos (2) | CuI (1) | DIPA | DMF | 50 | 6 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Toluene | 60 | 8 | 88-96 |
Visualizations
Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.
Caption: Experimental workflow for regioselective Sonogashira coupling.
Caption: Simplified ACK1 signaling pathway and point of inhibition.
Caption: Overview of TRK signaling pathways and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 481075-58-5 [sigmaaldrich.com]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. www1.udel.edu [www1.udel.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. old.rrjournals.com [old.rrjournals.com]
Applications of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene in Materials Science: A Detailed Overview
Introduction
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a trifunctional aromatic compound that has emerged as a versatile building block in the field of materials science. Its unique molecular architecture, featuring a bromine atom, a more reactive iodine atom, and an electron-withdrawing trifluoromethyl group, allows for programmed, regioselective synthesis of complex organic materials. This strategic arrangement of functional groups enables researchers to construct advanced materials with tailored electronic, optical, and thermal properties for a range of applications, including organic electronics and advanced polymers.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility. The C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, compared to the more robust C-Br bond.[1] This reactivity difference allows for selective functionalization at the iodine-bearing position while leaving the bromine atom available for subsequent transformations. The presence of the trifluoromethyl (-CF3) group further influences the molecule's properties, enhancing thermal stability and modifying the electronic characteristics of the resulting materials.[1]
Application in Conjugated Polymers: Synthesis of Poly(aryleneethynylene)s
One of the key applications of this compound is in the synthesis of conjugated polymers, particularly poly(aryleneethynylene)s (PAEs). These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors due to their excellent photophysical and electronic properties.
A hypothetical synthetic route to a PAE using this compound involves a sequential Sonogashira coupling reaction. First, a terminal alkyne is selectively coupled at the C-I position. The resulting bromo-alkynylbenzene monomer can then be polymerized with a diethynyl-aromatic comonomer via a second Sonogashira coupling at the C-Br position. This stepwise approach allows for the creation of well-defined polymer structures.
Hypothetical Quantitative Data for a Two-Step PAE Synthesis
| Step | Reaction | Reactants | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Monomer Synthesis (Sonogashira) | This compound, Phenylacetylene | Pd(PPh₃)₄, CuI | Toluene/DIPA | 80 | 12 | 92 | >98 |
| 2 | Polymerization (Sonogashira) | Monomer from Step 1, 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI | Toluene/DIPA | 90 | 48 | 85 | - |
Note: This data is illustrative and based on typical yields for similar reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethyl)-1-(phenylethynyl)benzene (Monomer)
Objective: To synthesize the monomer for the subsequent polymerization reaction via a regioselective Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA) (anhydrous)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene and DIPA (in a 3:1 v/v ratio) via syringe.
-
Add phenylacetylene dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure monomer.
Protocol 2: Synthesis of Poly[(4-(trifluoromethyl)-1-(phenylethynyl)phenylene)-alt-(1,4-phenyleneethynylene)] (Polymer)
Objective: To synthesize the conjugated polymer via a Sonogashira polymerization.
Materials:
-
2-Bromo-4-(trifluoromethyl)-1-(phenylethynyl)benzene (1.0 eq)
-
1,4-Diethynylbenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA) (anhydrous)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve the monomer synthesized in Protocol 1 and 1,4-diethynylbenzene in anhydrous toluene and DIPA (3:1 v/v).
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate flask, add Pd(PPh₃)₄ and CuI and place under argon.
-
Transfer the degassed monomer solution to the flask containing the catalyst via cannula.
-
Heat the reaction mixture to 90°C and stir for 48 hours under an argon atmosphere. A precipitate may form as the polymer grows.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer using a Büchner funnel and wash extensively with methanol and acetone to remove residual catalysts and oligomers.
-
Dry the polymer under vacuum at 40°C for 24 hours.
Logical Workflow for Material Synthesis
The following diagram illustrates the logical progression from the starting material to the final polymer, highlighting the key reaction types and intermediate stages.
Caption: Synthetic pathway from the trifunctional benzene derivative to an advanced material.
Signaling Pathway in Organic Electronics
When incorporated into an organic electronic device such as an OLED, the synthesized polymer can act as a hole-transporting or emissive layer. The following diagram illustrates the conceptual signaling pathway of charge carriers leading to light emission.
Caption: Charge carrier pathway in an organic light-emitting diode (OLED).
This compound stands out as a highly valuable building block for the synthesis of advanced organic materials. The strategic placement of its three functional groups enables chemists to perform regioselective cross-coupling reactions, leading to the creation of well-defined and complex molecular architectures. While the provided protocols are based on established chemical principles for similar compounds, they offer a solid foundation for researchers and scientists to explore the potential of this versatile molecule in developing next-generation materials for a variety of applications in materials science and drug development. Further research into specific material properties and device performance will undoubtedly uncover the full potential of this unique trifunctionalized benzene derivative.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a highly versatile synthetic building block in modern organic chemistry, particularly for the construction of complex biaryl and heterobiaryl structures. Its utility stems from the presence of three key features on the aromatic ring: an iodine atom, a bromine atom, and a trifluoromethyl group.[1] The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and regioselective functionalization through various palladium-catalyzed cross-coupling reactions.[1][2] The C-I bond is weaker and thus more reactive towards oxidative addition, enabling selective coupling at the iodine position while leaving the bromine atom intact for subsequent transformations.[3][4]
The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This makes this compound a sought-after intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1] These application notes provide detailed protocols for key cross-coupling reactions to synthesize biaryl compounds and related structures.
Principle of Regioselective Cross-Coupling
The foundation for the synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling cycles. The catalytic cycle's rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond, being weaker than the C-Br bond, undergoes this oxidative addition much more readily, allowing for selective reaction at the C-1 position under controlled conditions.[3][4]
Caption: Logical workflow for the sequential, regioselective functionalization of this compound.
Application Note 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild conditions, functional group tolerance, and the low toxicity of boronic acid reagents.[2][5] This protocol focuses on the chemoselective coupling of an arylboronic acid at the C-1 (iodo) position.
Data Presentation: Representative Conditions for Mono-Arylation
The following table summarizes representative conditions for the selective mono-arylation of this compound based on established protocols for similar dihaloarenes.[2][4]
| Parameter | Condition | Purpose/Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Facilitates the catalytic cycle. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | The arylating reagent. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMF | A degassed solvent system is crucial.[3] |
| Temperature | 60 - 90 °C | Lower temperatures favor selective reaction at the C-I bond.[2] |
| Reaction Time | 4 - 16 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 75 - 95% (Mono-coupled product) | Yields are substrate-dependent. |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3][4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-1-aryl-4-(trifluoromethyl)benzene.
Application Note 2: Selective Stille Coupling
The Stille coupling reaction involves the coupling of an organostannane reagent with an organic halide.[6] It is highly valued for its tolerance of a wide array of functional groups, though the toxicity of tin reagents is a significant drawback.[7]
Data Presentation: Representative Conditions for Stille Coupling
| Parameter | Condition | Purpose/Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Common catalysts for Stille reactions.[8] |
| Organostannane | 1.1 - 1.2 equivalents | R-Sn(Bu)₃ or R-Sn(Me)₃. |
| Additive | CuI (10 mol%) or LiCl (2.0 equiv.) | Can accelerate the transmetalation step. |
| Solvent | Toluene, Dioxane, or THF (anhydrous, degassed) | Aprotic, non-polar solvents are preferred.[8] |
| Temperature | 80 - 100 °C | Moderate temperatures balance selectivity and reaction rate.[8] |
| Reaction Time | 6 - 24 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 70 - 90% | Highly dependent on the specific organostannane used. |
Experimental Protocol: Stille Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe and stir for 5 minutes. Then, add the organostannane reagent (1.1 equiv) via syringe.[8] If an additive like LiCl is used, add it with the starting materials.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether. Wash the solution with an aqueous KF solution (to remove tin byproducts) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the product.
Application Note 3: Selective Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This protocol allows for the synthesis of 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene intermediates, which can be further elaborated. The reaction is highly selective for the C-I bond.[10][11]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Purpose/Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard catalyst for Sonogashira reactions.[11] |
| Copper Co-catalyst | CuI (4-10 mol%) | Essential for the copper-catalyzed pathway.[11] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | The coupling partner. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both the base and often as the solvent/co-solvent.[3] |
| Solvent | THF or DMF (anhydrous, degassed) | Used if the amine base is not the primary solvent. |
| Temperature | Room Temperature to 60 °C | Reaction is often facile at or near room temperature.[9] |
| Reaction Time | 2 - 12 hours | Typically faster than Suzuki or Stille couplings. |
| Expected Yield | 80 - 98% | Generally very high-yielding. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).[11]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.[3]
-
Reaction: Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Application Note 4: Selective Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for transmetalation, allowing for the coupling to occur under very mild conditions.[12][13] This method is compatible with a wide range of functional groups.[14]
Data Presentation: Representative Conditions for Negishi Coupling
| Parameter | Condition | Purpose/Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Highly effective for Negishi couplings.[15] |
| Organozinc Reagent | 1.2 - 2.0 equivalents | R-ZnCl, prepared in situ or pre-formed.[15] |
| Solvent | THF or Dioxane (anhydrous, degassed) | Ethereal solvents are standard. |
| Temperature | Room Temperature to 65 °C | Mild conditions are a key advantage.[14] |
| Reaction Time | 4 - 18 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 70 - 95% | Good to excellent yields are common. |
Experimental Protocol: Negishi Coupling
Note: Organozinc reagents are highly sensitive to air and moisture. All steps must be performed under a strict inert atmosphere using anhydrous solvents.[15]
-
Preparation of Organozinc Reagent (if not commercially available):
-
To a solution of the corresponding organic halide (e.g., Aryl-Br, 1.0 equiv) in anhydrous THF, add n-BuLi at -78 °C and stir for 30 min.
-
Add a solution of anhydrous ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.
-
-
Coupling Reaction Setup: In a separate, dry Schlenk flask, dissolve this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) in anhydrous THF.[15]
-
Reagent Addition: Add the freshly prepared organozinc solution to the flask containing the substrate and catalyst via cannula.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Selective Formation of (2-Bromo-4-(trifluoromethyl)phenyl)magnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the chemoselective formation of a Grignard reagent from 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for the selective oxidative addition of magnesium at the iodo-substituted position. This process yields (2-Bromo-4-(trifluoromethyl)phenyl)magnesium iodide, a valuable intermediate for introducing the 2-bromo-4-(trifluoromethyl)phenyl moiety in the synthesis of complex organic molecules, including pharmaceutical compounds and advanced materials. This protocol outlines the theoretical basis, a detailed experimental procedure, expected outcomes, and methods for characterization.
Introduction
Grignard reagents are cornerstone organometallic compounds in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] The preparation of these reagents from organic halides and magnesium metal is a fundamental transformation.[2] In molecules containing multiple halogen atoms, achieving selective Grignard reagent formation at a specific site is crucial for directing subsequent functionalization and avoiding the formation of undesired byproducts.[3]
The selectivity of Grignard reagent formation is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the reactivity order being I > Br > Cl > F.[3][4] This inherent difference in reactivity allows for the chemoselective synthesis of Grignard reagents from dihaloarenes. For the substrate this compound, the carbon-iodine bond is significantly more labile and will preferentially react with magnesium, leaving the more stable carbon-bromine bond intact. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can further influence the reaction rate, generally leading to a faster magnesium-halogen exchange.
Reaction Pathway and Experimental Workflow
The selective formation of the Grignard reagent proceeds via the oxidative insertion of a magnesium atom into the carbon-iodine bond of this compound.
Caption: Selective Grignard Reagent Formation.
The experimental procedure involves the careful setup of anhydrous reaction conditions, activation of magnesium, and controlled addition of the substrate to facilitate the selective reaction.
Caption: Experimental Workflow for Grignard Synthesis.
Quantitative Data
The following table summarizes the expected quantitative data for the selective Grignard reagent formation from this compound. The data is based on typical yields for analogous chemoselective Grignard formations and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and purity of the reagents.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium Turnings | 1.2 - 1.5 eq | A slight excess of magnesium is used to ensure complete reaction. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~0.2 - 0.5 M solution | THF is crucial for solvating and stabilizing the Grignard reagent. |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to gentle warming | Activation of magnesium is key. |
| Reaction Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or GC-MS of quenched aliquots. |
| Expected Yield | ||
| (2-Bromo-4-(trifluoromethyl)phenyl)magnesium Iodide | 80 - 95% | Determined by titration or derivatization. |
| Potential Side Products | ||
| Di-Grignard Reagent | < 5% | Can be minimized by using a stoichiometric amount of magnesium and lower temperatures. |
| Wurtz Coupling Product | < 5% | Minimized by slow addition of the aryl halide. |
| Benzene Derivative (from quenching) | Variable | Dependent on the presence of any protic impurities. |
Detailed Experimental Protocol
4.1. Materials and Reagents
-
This compound (purity ≥98%)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for activation)
-
Inert gas (Argon or Nitrogen)
-
Standardized solution of sec-butanol in xylene (for titration)
-
1,10-Phenanthroline (indicator)
4.2. Apparatus
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet
-
Heating mantle or oil bath
-
Schlenk line or similar inert atmosphere setup
4.3. Procedure
-
Apparatus Setup and Magnesium Activation:
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
-
Place magnesium turnings (1.2 eq.) into the three-necked flask.
-
Add a single crystal of iodine to the flask.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings with a faint purple color. This indicates the activation of the magnesium surface.[3]
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Reaction Initiation:
-
Add a small volume of anhydrous THF to the flask to just cover the activated magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF to make an approximately 0.5 M solution.
-
Add a small portion (~5-10%) of the substrate solution from the dropping funnel to the magnesium suspension.
-
The reaction should initiate, which is typically indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heating mantle or sonication may be applied.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, maintain a gentle reflux or a controlled temperature (e.g., room temperature) using a water bath.
-
Slowly add the remaining solution of this compound from the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to maintain a steady reaction rate and avoid excessive heat generation.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete conversion.
-
-
Quantification and Use:
-
The concentration of the newly formed Grignard reagent should be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.
-
The Grignard reagent is best used immediately in subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container.
-
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water and other protic solvents. All operations must be carried out under a strict inert atmosphere and with anhydrous solvents and reagents.
-
Ethereal solvents like THF are highly flammable. Perform the reaction in a well-ventilated fume hood, away from any sources of ignition.
-
The reaction can be exothermic. Ensure that adequate cooling is available and monitor the reaction temperature closely, especially during the initiation and addition phases.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer); Wet glassware or solvent; Impure starting materials. | Re-activate magnesium with fresh iodine or a small amount of 1,2-dibromoethane; Ensure all glassware is flame-dried and solvents are rigorously anhydrous; Purify the starting halide if necessary.[4] |
| Low yield of Grignard reagent | Incomplete reaction; Quenching by moisture or acidic impurities; Formation of Wurtz coupling byproducts. | Ensure efficient stirring and adequate reaction time; Maintain strict anhydrous conditions; Add the aryl halide slowly to the magnesium suspension.[4] |
| Formation of significant di-Grignard reagent | Reaction temperature too high; Prolonged reaction time; Highly activated magnesium. | Maintain a lower reaction temperature (e.g., 0 °C); Monitor the reaction and stop when the starting material is consumed; Use a stoichiometric amount of magnesium.[4] |
Conclusion
The chemoselective formation of (2-Bromo-4-(trifluoromethyl)phenyl)magnesium iodide from this compound is a reliable and efficient method for preparing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and activating the magnesium, high yields of the desired mono-Grignard reagent can be achieved. This protocol provides a solid foundation for researchers in organic synthesis and drug development to utilize this versatile building block in their synthetic endeavors.
References
Sequential Cross-Coupling Reactions: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of Complex Molecules
For researchers, scientists, and professionals in drug development, the efficient construction of complex organic molecules is a cornerstone of innovation. Sequential cross-coupling reactions have emerged as a powerful strategy, enabling the formation of multiple carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds in a controlled and predictable manner. This guide provides a detailed, step-by-step protocol for a one-pot sequential Suzuki-Miyaura and Buchwald-Hartwig amination reaction, a versatile method for the synthesis of C,N-diarylated heterocycles.[1][2]
Introduction to Sequential Cross-Coupling
Sequential cross-coupling reactions involve the selective and consecutive formation of new bonds in a single reaction vessel, often without the need for isolation of intermediates.[2] This one-pot approach offers significant advantages, including reduced reaction times, lower consumption of reagents and solvents, and higher overall yields by minimizing purification steps.[1]
The key to a successful sequential cross-coupling lies in the ability to control the reactivity of the catalytic system or the substrate. This can be achieved through several strategies:
-
Differential Reactivity of Leaving Groups: Utilizing substrates with leaving groups of varying reactivity (e.g., iodide vs. bromide or triflate vs. chloride) allows for selective coupling at one position before initiating the reaction at the second, less reactive site.[2]
-
Catalyst/Ligand Control: Employing different catalyst systems or ligands that exhibit selectivity for specific coupling partners or reaction types.[2]
-
One-Pot, Multi-Component Reactions: The sequential addition of reagents to the reaction mixture to trigger subsequent coupling events.
This guide will focus on a one-pot, two-step sequential reaction involving an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This sequence is particularly useful for the synthesis of functionalized heterocycles, which are prevalent scaffolds in pharmaceuticals.
Experimental Workflow and Signaling Pathways
A generalized workflow for a sequential cross-coupling reaction is depicted below, followed by the catalytic cycles of the individual Suzuki-Miyaura and Buchwald-Hartwig reactions.
The underlying mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through distinct catalytic cycles, both initiated by a palladium(0) species.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-bromo-1-iodo-4-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and enhance reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
A1: The Suzuki-Miyaura coupling will preferentially occur at the C-I bond position. This is due to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, making the iodo position more susceptible to oxidative addition by the palladium catalyst.[1][2][3] By carefully controlling the reaction conditions, you can achieve high selectivity for mono-alkylation at the 1-position, leaving the bromine at the 2-position available for subsequent transformations.
Q2: I am observing low to no yield in my reaction. What are the common causes and how can I troubleshoot this?
A2: Low or no product yield is a common issue that can stem from several factors. Here are the primary areas to investigate:
-
Catalyst Inactivity: The palladium catalyst may be degraded or deactivated. Ensure you are using a fresh, high-quality catalyst and that it is stored under an inert atmosphere. For electron-deficient aryl halides like this substrate, consider screening more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) which can promote the catalytic cycle.[4][5]
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be a rate-limiting step.[4] Ensure you are using a suitable base. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][4]
-
Protodeboronation of the Boronic Acid: The boronic acid can be unstable and undergo reaction with trace water or other protic sources to be replaced by a hydrogen atom.[4] This is more common with aqueous bases. Consider using anhydrous conditions or more stable boronic esters (e.g., pinacol esters).
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[4] Experiment with different solvent systems such as 1,4-dioxane, toluene, or DMF, sometimes with a small amount of water to aid in dissolving the base.[1][4]
Q3: I am seeing significant byproduct formation, specifically homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these side reactions?
A3: Byproduct formation can significantly reduce the yield of your desired product.
-
Homocoupling: The coupling of two boronic acid molecules is typically caused by the presence of oxygen in the reaction mixture.[4][6] It is critical to thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[4][7]
-
Dehalogenation: The replacement of the iodine or bromine with a hydrogen atom is a known side reaction, particularly for aryl iodides.[8] This can be promoted by certain palladium-hydride species that can form from the reaction of the palladium complex with bases or solvents.[8] To minimize this, you can screen different ligands and bases. Sometimes, using a weaker inorganic base can be beneficial.[8]
Q4: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-coupled product?
A4: The formation of the di-coupled product occurs when the reaction conditions are too harsh or the catalyst is too active, leading to the subsequent coupling at the C-Br bond.[9] To favor mono-coupling at the iodo-position:
-
Lower the Reaction Temperature: Start with milder conditions (e.g., 60-80 °C) and monitor the reaction closely.[9]
-
Optimize Reaction Time: Perform a time-course study to find the point where the mono-coupled product is maximized before significant di-coupling occurs.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid.[9]
-
Screen Catalysts: A less reactive catalyst system might provide better selectivity. For instance, a catalyst with less electron-rich ligands could be tested.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst | Use a fresh batch of palladium catalyst and ensure proper storage. Screen different catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bulky, electron-rich ligands (e.g., SPhos, XPhos).[4][5] |
| Inefficient Transmetalation | Screen different bases. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1][4] Ensure the base is finely powdered for better solubility and reactivity. | |
| Protodeboronation | Use anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable.[4] | |
| Poor Solubility | Try different solvent systems such as 1,4-dioxane/water, toluene/water, or DMF.[1][4] Gently heating might improve solubility. | |
| Byproduct Formation | Homocoupling of Boronic Acid | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4][7] |
| Dehalogenation | Screen different ligands and bases. Avoid overly strong bases or those known to generate hydride species. Consider aprotic solvents like dioxane or THF.[8] | |
| Di-substituted Product | Lower the reaction temperature and shorten the reaction time.[9] Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.[9] Screen less reactive catalyst systems. | |
| Inconsistent Results | Variable Reagent Quality | Ensure the purity of starting materials, especially the boronic acid. Use freshly opened, high-purity solvents. |
| Atmospheric Contamination | Ensure all glassware is flame-dried or oven-dried before use. Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Data Presentation
The following tables summarize representative reaction conditions for the selective Suzuki coupling at the C-I position of this compound. Yields are based on analogous reactions reported in the literature for similar substrates.[1]
Table 1: Effect of Boronic Acid and Base on Yield
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 80-90 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | Dioxane | 100 | 12 | 85-95 |
Table 2: Common Catalyst and Ligand Systems
| Palladium Source (mol%) | Ligand (mol%) | Typical Substrates | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Simple aryl halides | Can be prone to deactivation.[4] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Electron-deficient and sterically hindered halides | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination.[4] |
| Pd(PPh₃)₄ (2-5) | - | A wide range of aryl halides | A common and versatile "all-in-one" catalyst. |
| PdCl₂(dppf) (2-5) | - | Heteroaryl halides and electron-deficient systems | Often provides good results with challenging substrates.[7] |
Experimental Protocols
General Procedure for Regioselective Suzuki Coupling at the Iodo-Position:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Technical Support Center: Sonogashira Coupling of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Our aim is to help you navigate and resolve common challenges, optimize reaction yields, and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling of this compound?
A1: The Sonogashira coupling reaction will occur with high selectivity at the carbon-iodine bond (C-I) over the carbon-bromine bond (C-Br).[1] The general order of reactivity for aryl halides in this palladium-catalyzed cross-coupling is I > OTf > Br > Cl.[1][2] This significant difference in reactivity allows for the selective mono-alkynylation at the 1-position of the benzene ring, leaving the bromo group at the 2-position available for subsequent transformations. To maximize this selectivity, it is recommended to perform the reaction at or near room temperature.[1]
Q2: What are the most common side reactions observed in the Sonogashira coupling of this substrate?
A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[2][3] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen and leads to the formation of a 1,3-diyne byproduct.[2][4] Other potential, though less common, side reactions include the formation of the di-alkynylated product (coupling at both the iodo and bromo positions), and dehalogenation of the starting material.
Q3: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) byproduct?
A3: Minimizing Glaser coupling is crucial for achieving high yields of the desired product. Key strategies include:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Therefore, it is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2][4]
-
Copper-Free Protocols: The copper(I) co-catalyst is the primary mediator of Glaser coupling.[2] Employing a copper-free Sonogashira protocol is a highly effective method to circumvent this issue.[2][5]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.
-
Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere can significantly reduce the amount of homocoupled product.[3]
Q4: I am observing the formation of the di-alkynylated product. How can I improve the selectivity for mono-alkynylation?
A4: The inherent reactivity difference between the C-I and C-Br bonds should favor mono-alkynylation. If di-alkynylation is observed, consider the following adjustments:
-
Lower Reaction Temperature: Higher temperatures can promote the reaction at the less reactive C-Br bond.[6] Performing the reaction at room temperature or slightly above should enhance selectivity.
-
Control of Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the terminal alkyne. A large excess may drive the reaction towards di-substitution.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction at the bromine position.
Q5: My reaction is not proceeding or is giving a very low yield. What are the likely causes?
A5: Low or no yield can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to air and can decompose, often indicated by the formation of a black precipitate (palladium black).[7] Ensure your palladium source is of good quality and handled under an inert atmosphere.
-
Reagent Quality: The purity of the alkyne, base, and solvent is critical. Amine bases can oxidize over time and may need to be purified. Solvents should be anhydrous and degassed.
-
Insufficient Base: An appropriate amount of a suitable base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst (palladium black observed). | Use a fresh, high-quality palladium precatalyst. Ensure rigorous exclusion of air from the reaction setup. Consider using a more robust ligand. |
| Poor quality of reagents (solvent, base, alkyne). | Use anhydrous, degassed solvents. Purify the amine base if necessary. Ensure the alkyne is of high purity. | |
| Insufficiently active catalyst system for the substrate. | For the less reactive C-Br bond (if desired), a more active catalyst system with bulky, electron-rich phosphine ligands may be required. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen. |
| High concentration of copper(I) co-catalyst. | Reduce the loading of the copper catalyst. Consider a slow addition of the alkyne. | |
| Reaction conditions favor oxidative coupling. | Switch to a copper-free Sonogashira protocol. | |
| Formation of Di-alkynylated Product | Reaction temperature is too high. | Perform the reaction at room temperature to maximize selectivity for the C-I bond. |
| Excess of the terminal alkyne. | Use a controlled stoichiometry of the alkyne (e.g., 1.1-1.2 equivalents). | |
| Prolonged reaction time. | Monitor the reaction progress closely and quench it upon consumption of the starting material. | |
| Dehalogenation of the Aryl Halide | Harsh reaction conditions. | Use milder reaction conditions, such as lower temperatures and a less aggressive base. |
Experimental Protocols
Protocol 1: Regioselective Mono-alkynylation (Copper-Catalyzed)
This protocol is designed for the selective Sonogashira coupling at the iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe over 5-10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize the formation of the Glaser homocoupling byproduct.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Amine base (e.g., piperidine, Et₃N) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and Pd(PPh₃)₄ in the anhydrous and degassed solvent.
-
Add the amine base and stir for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1 (omitting the ammonium chloride wash if no copper is present).
Data Presentation
The following table summarizes representative yields for Sonogashira couplings of various aryl halides. While specific data for this compound is limited in the literature, these examples provide an indication of expected efficiencies under different conditions.
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | [TBP][4EtOV] | Et₃N | 55 | 85 |
| 2-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | - | 55 | 96 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | >95 |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | Cs₂CO₃ | 80 | 98 |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Et₃N | RT | 95 |
Visualizations
Caption: A generalized workflow for a Sonogashira coupling experiment.
Caption: A troubleshooting guide for common issues in Sonogashira coupling.
References
How to avoid dehalogenation of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Welcome to the technical support center for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues, such as dehalogenation, during their experiments. The guidance provided is based on established principles of chemical reactivity for dihaloarenes in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The main challenge is to achieve selective reaction at one of the halogen sites while leaving the other intact. This is crucial for sequential cross-coupling strategies. The goal is typically to functionalize the more reactive carbon-iodine (C-I) bond while preserving the carbon-bromine (C-Br) bond for a subsequent transformation. Unwanted reaction at the bromine position or loss of the bromine (dehalogenation) can be considered a side reaction.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the order: C-I > C-Br > C-Cl.[1] Therefore, the carbon-iodine bond in this compound is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst under carefully controlled conditions.
Q3: What is "dehalogenation" in the context of this molecule?
A3: In this context, "dehalogenation" can refer to two main undesired processes:
-
Hydrodehalogenation: The replacement of a halogen atom (in this case, usually the bromine) with a hydrogen atom. This is a common side reaction in Suzuki couplings and can be promoted by the formation of palladium-hydride species.[1]
-
Loss of Regioselectivity: Reaction at the less reactive C-Br bond when functionalization is intended only at the C-I bond. While not technically a loss of the halogen from the molecule, it represents a failure to control the reaction's position, which is a primary concern.
Q4: How can I favor selective reaction at the iodine position?
A4: To favor selective reaction at the iodine, it is crucial to use mild reaction conditions. This includes:
-
Lower Temperatures: Running the reaction at or near room temperature, or with gentle heating, can often provide enough energy to activate the C-I bond without affecting the C-Br bond.
-
Careful Choice of Catalyst and Ligand: Highly active catalyst systems may be less selective. Using standard catalysts like Pd(PPh₃)₄ or systems with phosphine ligands of moderate steric bulk and electron-donating ability can enhance selectivity.[2]
-
Control of Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent further reaction at the bromine position.
Troubleshooting Guides
Issue 1: Significant formation of the hydrodehalogenated byproduct (loss of bromine)
This is a common issue, particularly in Suzuki and other palladium-catalyzed reactions that generate palladium-hydride intermediates.[1]
dot
Caption: Workflow for troubleshooting hydrodehalogenation.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Presence of Water or Protic Solvents | Use rigorously dried and degassed solvents. Avoid alcohols as co-solvents if possible. | Water and other protic species can react with the palladium complex or the base to generate palladium-hydride species, which are responsible for hydrodehalogenation.[1] |
| Choice of Base | Use a weaker, non-coordinating base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like alkoxides (e.g., NaOtBu). | Strong bases can promote the formation of Pd-H species. Milder bases are often sufficient for the reaction and can minimize this side pathway. |
| Ligand Choice | Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). | These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like hydrodehalogenation.[2] |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for efficient conversion at the C-I bond. | Higher temperatures can increase the rate of side reactions, including hydrodehalogenation. |
Issue 2: Lack of Regioselectivity (Reaction at Both Iodine and Bromine)
This occurs when the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.
dot
Caption: Workflow for improving regioselectivity.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and only increase if the reaction is too slow. | The energy difference for the oxidative addition at the C-I versus the C-Br bond is more easily overcome at higher temperatures, leading to a loss of selectivity. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | Once the more reactive C-I bond has fully reacted, prolonged exposure to the catalytic conditions can lead to a slower reaction at the C-Br bond. |
| Highly Active Catalyst System | Use a less active palladium catalyst, such as Pd(PPh₃)₄, or reduce the catalyst loading. | Very active catalysts, especially those with highly electron-donating and bulky ligands, can be less selective and may catalyze the reaction at both halogen sites.[2][3] |
| Excess of Coupling Partner | Use a stoichiometric amount (1.0-1.2 equivalents) of the coupling partner. | A large excess of the nucleophilic coupling partner can drive the reaction forward even at the less reactive C-Br site after the initial coupling at the C-I site is complete. |
Data Presentation: Representative Conditions for Selective Cross-Coupling
The following tables summarize typical starting conditions for achieving selective mono-functionalization at the iodine position of dihaloarenes like this compound. Yields are estimates based on reactions with analogous substrates and should be optimized for specific cases.
Table 1: Selective Suzuki-Miyaura Coupling Conditions
| Parameter | Condition A (Mild) | Condition B (More Active) | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is often a good starting point for selectivity. |
| Ligand | - | SPhos (4 mol%) | Bulky biaryl phosphine ligands can improve yields but may require temperature optimization to maintain selectivity.[4] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Aqueous base solutions are common. |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | Solvents should be thoroughly degassed. |
| Temperature | 60-80 °C | 80-100 °C | Start at the lower end to maximize selectivity. |
| Expected Outcome | High selectivity for C-I coupling. | Potentially faster reaction, but risk of C-Br coupling if overheated. |
Table 2: Selective Sonogashira Coupling Conditions
| Parameter | Condition A (Copper-Catalyzed) | Condition B (Copper-Free) | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Pd(PPh₃)₄ (3-5 mol%) | Copper-free conditions can prevent Glaser-Hay homocoupling of the alkyne. |
| Co-catalyst | CuI (4-6 mol%) | - | |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Cs₂CO₃ (2.0 equiv) | Amine bases often serve as both the base and solvent. |
| Solvent | THF or DMF | 1,4-Dioxane | Ensure solvents are anhydrous and degassed. |
| Temperature | Room Temperature to 50 °C | 50-80 °C | The C-I bond is highly reactive in Sonogashira coupling, often allowing for room temperature reactions. |
| Expected Outcome | High selectivity for C-I coupling. | High selectivity for C-I coupling. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is a starting point for the selective coupling of an arylboronic acid at the C-I position.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water, 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the Iodine Position
This protocol describes a copper-catalyzed procedure for selective alkynylation at the C-I bond.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine). Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in reactions with 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Welcome to the technical support center for 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve regioselectivity in chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of regioselectivity for this compound?
A1: The regioselectivity in reactions with this compound is governed by the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step.[1] The C-I bond is weaker and has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition.[2][3][4] Consequently, the established order of reactivity is C-I > C-Br > C-Cl.[5][6] This inherent reactivity difference is the key to achieving selective functionalization.[5][7]
Q2: How can I achieve a selective reaction at the more reactive C-I bond?
A2: To achieve selective mono-functionalization at the C-1 (iodo) position, you should employ mild reaction conditions.[5] This typically involves:
-
Lower Temperatures: Using lower reaction temperatures favors the activation of the more labile C-I bond.[5]
-
Shorter Reaction Times: Over-extending the reaction time can lead to a slow reaction at the less reactive C-Br site. Close monitoring of the reaction's progress is crucial.[5]
-
Controlled Stoichiometry: Using a stoichiometric amount or only a slight excess (typically 1.0 to 1.2 equivalents) of the coupling partner helps prevent further reaction at the bromine position.[5]
-
Milder Catalytic Systems: Standard palladium catalysts are often sufficient for selective coupling at the iodo position without activating the C-Br bond.[5]
Q3: Is it possible to achieve a selective reaction at the C-Br bond?
A3: Direct selective reaction at the C-Br bond in the presence of the more reactive C-I bond is generally not feasible. The standard and most effective strategy is sequential functionalization. First, a reaction is performed under mild conditions to selectively modify the C-I position.[7] After the first coupling is complete and the product is isolated, the remaining C-Br bond can be functionalized in a subsequent step, often requiring more forcing or harsh conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system).[5]
Q4: Which cross-coupling reaction is best suited for my desired transformation at the C-I position?
A4: The choice of reaction depends on the specific bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[5][7]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, creating substituted alkynylbenzene derivatives.[4][7]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen (C-N) bonds by coupling with a wide range of primary and secondary amines.[6][7]
-
Grignard Reagent Formation: Allows for the creation of an organometallic nucleophile. Selective formation at the C-I position is best achieved via a low-temperature halogen-magnesium exchange reaction.[8]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue 1: Low regioselectivity, with significant formation of the di-substituted product.
-
Possible Causes:
-
Reaction Conditions Too Harsh: High temperatures or a highly active catalyst can provide enough energy to overcome the activation barrier for the C-Br bond.[5]
-
Prolonged Reaction Time: Even under mild conditions, allowing the reaction to proceed for too long can lead to the slow but steady formation of the di-coupled product.[5]
-
Excess Boronic Acid: Using a large excess of the boronic acid coupling partner can drive the reaction towards di-substitution.
-
-
Suggested Solutions:
-
Reduce Temperature: Lower the reaction temperature. For many Suzuki couplings, 80-100 °C is a good starting point for selective C-I coupling.[1][9]
-
Monitor Reaction Progress: Closely monitor the consumption of the starting material by TLC or LC-MS and quench the reaction as soon as the mono-substituted product is maximized.[9][10]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[10]
-
Catalyst Choice: A standard catalyst like Pd(PPh₃)₄ is often reliable for selective reactions with aryl iodides.[1]
-
Issue 2: No reaction or very low yield of the mono-coupled product.
-
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or impurities.
-
Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium.
-
Poor Reagent Quality: The boronic acid may have decomposed, or solvents may not be sufficiently anhydrous or degassed.
-
-
Suggested Solutions:
-
Ensure Inert Atmosphere: Use standard techniques (e.g., evacuating and backfilling with argon or nitrogen) to ensure the reaction is oxygen-free.[1][9]
-
Screen Bases: Test different bases. K₂CO₃ and K₃PO₄ are commonly effective choices.[1]
-
Use Fresh Reagents: Use freshly opened or purified reagents and properly degassed anhydrous solvents.[1]
-
Guide 2: Sonogashira Coupling
Issue: Low yield or failed reaction at the C-I position.
-
Possible Causes:
-
Catalyst Deactivation: Both palladium and copper catalysts can be sensitive to air and impurities.
-
Base Incompatibility: The amine base (e.g., Et₃N, DIPEA) may be unsuitable for the specific substrates.[4]
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system.
-
-
Suggested Solutions:
-
Handle Catalysts Carefully: Ensure the palladium catalyst and especially the copper(I) iodide (CuI) co-catalyst are fresh and handled under an inert atmosphere.[4][10]
-
Select an Appropriate Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and effective choices.[4]
-
Solvent Screening: Test different anhydrous, degassed solvents like DMF, THF, or toluene to improve the solubility of all components.[4][10]
-
Consider Copper-Free Conditions: If copper-related side reactions are suspected, a copper-free protocol using a catalyst like Pd(P(t-Bu)₃)₂ can be attempted.[4]
-
Guide 3: Grignard Reagent Formation
Issue: Formation of undesired side products (e.g., Wurtz coupling, reaction at C-Br).
-
Possible Causes:
-
Direct Reaction with Magnesium: Direct reaction with magnesium turnings is highly energetic and difficult to control, often leading to a mixture of products.[8]
-
Elevated Temperature: Grignard exchange reactions are sensitive to temperature; higher temperatures can decrease selectivity and promote side reactions.
-
Presence of Moisture or Air: Grignard reagents are extremely sensitive to water and oxygen.[8][11]
-
-
Suggested Solutions:
-
Use Halogen-Magnesium Exchange: Employ a halogen-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This method offers superior regioselectivity.[8]
-
Maintain Low Temperature: Conduct the exchange reaction at low temperatures (e.g., -15 °C) to minimize side reactions.[8]
-
Ensure Rigorously Anhydrous and Inert Conditions: All glassware must be oven-dried, and all solvents must be anhydrous. The reaction must be performed under a strict nitrogen or argon atmosphere.[8][11]
-
Data Presentation
The following tables summarize reaction conditions for achieving high regioselectivity at the C-1 (iodo) position. The data is based on closely related dihalobenzene systems, which provide a strong predictive model for the behavior of this compound.[12]
Table 1: Regioselective Suzuki-Miyaura Coupling Conditions (Data is representative and based on general knowledge of Suzuki couplings on analogous bromo-iodobenzene substrates[1][12])
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Selectivity (Mono-Iodo Product) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80-100 | 8-16 | >95% |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2.0) | Dioxane | 100 | 16 | >90% |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | ~90-98% |
Table 2: Regioselective Sonogashira Coupling Conditions (Data is representative and based on general knowledge of Sonogashira couplings on analogous bromo-iodobenzene substrates[4])
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Selectivity (Mono-Iodo Product) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2.0) | THF or DMF | 25-60 | 6-12 | >95% |
| Pd(P(t-Bu)₃)₂ (2) | None (Copper-Free) | Cs₂CO₃ (2.0) | Toluene | 60-80 | 12-24 | >90% |
Visualizations
Caption: General strategy for sequential functionalization.
Caption: General experimental workflow for cross-coupling.
Caption: A logical troubleshooting workflow for common issues.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.[1][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[9]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.[10] Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[9] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][10]
Protocol 2: Regioselective Sonogashira Coupling at the C-I Position
This protocol uses a standard copper-catalyzed system.
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[4]
-
Solvent and Reagent Addition: Add anhydrous and degassed THF or DMF, followed by an amine base such as triethylamine (Et₃N, 2.0-3.0 equiv.).[4][6] Stir the mixture for 10-15 minutes at room temperature.[4]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.[4]
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C.[4][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.[1] Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Selective Grignard Formation via Halogen-Magnesium Exchange
This protocol provides a controlled method for generating the Grignard reagent at the C-1 (iodo) position.
-
Preparation: Ensure all glassware is rigorously oven-dried (120 °C overnight) and assembled under a strict argon or nitrogen atmosphere.[8]
-
Substrate Solution: In a flame-dried flask, dissolve this compound (1.0 equiv.) in anhydrous THF (to make an approx. 0.2 M solution).[8]
-
Cooling: Cool the substrate solution to -15 °C using an appropriate cooling bath.[8]
-
Grignard Addition: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0-1.1 equiv.) dropwise via syringe, maintaining the internal temperature at -15 °C.[8]
-
Reaction: Stir the reaction mixture at -15 °C for 2 hours.[8]
-
Confirmation (Optional): To confirm Grignard formation, a small aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS.[8]
-
Usage: The resulting Grignard solution is highly reactive and sensitive to air and moisture. It is best used immediately in the subsequent synthetic step without isolation.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with Polyhalogenated Benzenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with polyhalogenated benzene substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with polyhalogenated benzenes?
The most prevalent byproducts in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Sonogashira) with polyhalogenated benzenes are products of homocoupling, dehalogenation (protodehalogenation), and reductive elimination. These side reactions can significantly lower the yield of the desired product and complicate purification.
Q2: What is homocoupling and what causes it?
Homocoupling is the self-coupling of the coupling partners. In Suzuki reactions, this typically involves the coupling of two organoboron reagents, while in Sonogashira reactions, it refers to the coupling of two terminal alkynes (Glaser coupling). The primary causes of homocoupling include the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction. The choice of catalyst and the presence of a copper co-catalyst in Sonogashira reactions can also influence the extent of homocoupling.[1]
Q3: What is dehalogenation and how can it be minimized?
Dehalogenation, or more specifically protodehalogenation, is the replacement of a halogen atom on the benzene ring with a hydrogen atom. This side reaction is common in palladium-catalyzed reactions, particularly in basic DMF media.[2] The source of the hydrogen atom can be water or other protic sources in the reaction mixture.[3] Minimizing dehalogenation can be achieved by carefully selecting the base, solvent, and phosphine ligands. For instance, using weaker bases and non-polar solvents can sometimes suppress this side reaction.
Q4: How does the choice of halogen (F, Cl, Br, I) on the benzene ring affect the reaction and byproduct formation?
The reactivity of the carbon-halogen bond in oxidative addition to the palladium catalyst generally follows the order I > Br > Cl > F. This difference in reactivity can be exploited for selective cross-coupling at one position over another in polyhalogenated benzenes containing different halogens. However, this reactivity trend also influences byproduct formation. For instance, the faster oxidative addition with aryl bromides compared to aryl chlorides might be expected to lead to more difunctionalization in dihaloarenes.[4]
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Byproduct
Symptoms:
-
Significant presence of a symmetrical biaryl (from boronic acid) or a diyne (from alkyne) in the crude reaction mixture, as observed by TLC, GC-MS, or NMR.
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Oxygen in the reaction mixture | Rigorously degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and throughout the reaction.[1] |
| Inappropriate catalyst or ligand | For Suzuki reactions, use bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling pathway.[5] For Sonogashira reactions, consider copper-free conditions to minimize alkyne homocoupling.[6] |
| High reaction temperature | Lowering the reaction temperature may reduce the rate of homocoupling. |
| Presence of Pd(II) species | If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). Adding a mild reducing agent might be beneficial. |
Quantitative Data: Effect of Ligands on Suzuki Coupling Yield
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 |
Note: This data is illustrative and compiled from various sources. Actual results may vary depending on specific substrates and conditions.[5]
Issue 2: Significant Dehalogenation (Protodehalogenation)
Symptoms:
-
Presence of a product where one or more halogen atoms have been replaced by hydrogen.
-
Complex crude reaction mixture with multiple partially dehalogenated species.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Strongly basic conditions | Use a weaker inorganic base such as K₂CO₃ or Cs₂CO₃ instead of strong organic bases. The choice of base can be substrate-dependent and may require screening. |
| Protic solvents or water contamination | Use anhydrous solvents and ensure all reagents are dry. However, in some cases, a controlled amount of water can be beneficial for the catalytic cycle. |
| High reaction temperature | Run the reaction at the lowest effective temperature to minimize the rate of dehalogenation. |
| Choice of phosphine ligand | The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Screening of different ligands may be necessary. |
Experimental Protocols
Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Reaction of 1,4-Dichlorobenzene
Objective: To achieve selective mono-arylation of 1,4-dichlorobenzene with phenylboronic acid, minimizing the formation of biphenyl (homocoupling) and 1,4-diphenylbenzene (double coupling).
Materials:
-
1,4-Dichlorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1,4-dichlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Stir the reaction mixture at 100 °C and monitor the progress by GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analysis:
-
Analyze the crude and purified products by GC-MS and ¹H NMR to quantify the ratio of the desired mono-arylated product to byproducts (biphenyl and 1,4-diphenylbenzene).
Protocol 2: Selective Sonogashira Coupling of 1,3-Diiodobenzene
Objective: To perform a selective mono-alkynylation of 1,3-diiodobenzene with phenylacetylene, minimizing the formation of 1,3-di(phenylethynyl)benzene and 1,3-diphenylbutadiyne (homocoupling).
Materials:
-
1,3-Diiodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1,3-diiodobenzene (1.0 mmol).
-
Add degassed THF (10 mL) and degassed triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Analysis:
-
Use GC-MS and ¹H NMR to determine the product distribution, specifically the ratio of mono-alkynylated product to di-alkynylated product and the homocoupled diyne.
Visualizations
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Heck Reactions with Trifluoromethylated Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Heck reactions involving trifluoromethylated substrates. The guidance is presented in a practical question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with a trifluoromethylated alkene failing or giving low yields?
A1: Trifluoromethylated alkenes are electron-deficient, which can significantly impact the reaction's success. The electron-withdrawing nature of the CF₃ group can slow down the migratory insertion step of the Heck catalytic cycle. Additionally, these substrates may be more susceptible to side reactions such as Michael addition. Success often hinges on the careful selection of the catalyst, ligands, base, and reaction conditions to favor the desired Heck coupling over competing pathways.
Q2: What are the most common side reactions observed with trifluoromethylated substrates in Heck reactions?
A2: Common side reactions include:
-
Michael Addition: Nucleophilic attack of the base or other species on the electron-deficient alkene. This is particularly prevalent with softer nucleophiles and can be mitigated by judicious choice of a non-nucleophilic base.[1]
-
Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate may undergo reduction, leading to a saturated product. This can sometimes be promoted by the choice of solvent or base.[2][3][4]
-
Catalyst Decomposition: The formation of palladium black is a common indicator of catalyst decomposition, which can be caused by high temperatures, inappropriate ligand choice, or the presence of impurities.
-
Hydrodehalogenation: This is a side reaction where the aryl halide is reduced, removing the halogen atom. This can be influenced by the phosphine ligand and the presence of water.[5][6]
-
Alkene Isomerization: The palladium-hydride intermediate can promote the isomerization of the double bond in the starting material or the product.
Q3: How does the position of the trifluoromethyl group on the alkene affect the reaction?
A3: The regioselectivity of the Heck reaction is highly influenced by the position of the trifluoromethyl group. Typically, the aryl group adds to the less substituted carbon of the double bond. For terminal alkenes bearing a trifluoromethyl group, the electronic effects of the CF₃ group can further direct the regioselectivity. The steric bulk of the catalyst and ligands also plays a crucial role in determining the site of arylation.
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | • Catalyst Choice: For electron-deficient alkenes, consider using a more electron-rich palladium catalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, specialized pre-catalysts or palladacycles might be necessary. • Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). However, be aware that higher loadings can sometimes promote side reactions.[7] • Pre-activation: If using a Pd(II) precursor like Pd(OAc)₂, ensure proper in-situ reduction to the active Pd(0) species. This is often facilitated by phosphine ligands or the solvent. |
| Inappropriate Ligand | • Ligand Screening: The choice of ligand is critical. For electron-deficient trifluoromethylated alkenes, bulky, electron-rich phosphine ligands (e.g., tri(tert-butyl)phosphine, Buchwald-type biaryl phosphines) can enhance the rate of oxidative addition and stabilize the catalytic species.[8] • Bidentate Ligands: In some cases, bidentate ligands like Xantphos have been found to be essential for successful coupling with fluoroalkylated substrates.[1] |
| Ineffective Base | • Base Strength and Type: The base plays a crucial role in regenerating the Pd(0) catalyst. If a weak base (e.g., NaOAc, K₂CO₃) is ineffective, consider stronger inorganic bases (e.g., Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, proton sponge).[9] Note that traditional bases can sometimes inhibit the reaction.[10] • Solubility: Ensure the base is sufficiently soluble in the reaction solvent. |
| Low Reaction Temperature | • Increase Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed at a reasonable rate. Incrementally increase the reaction temperature, but monitor for catalyst decomposition. |
| Inhibitors in Reagents | • Purify Reagents: Ensure the purity of the aryl halide, trifluoromethylated alkene, and solvent. Trace impurities can poison the palladium catalyst. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Michael Addition Product | Nucleophilic Base/Solvent | • Switch to a Non-Nucleophilic Base: Use a sterically hindered organic base like DBU or a proton sponge instead of amines or alkoxides. • Solvent Choice: Avoid protic or highly nucleophilic solvents if Michael addition is a major issue. |
| Reductive Heck Product | Hydride Source | • Choice of Base/Additives: Some bases or additives can act as hydride donors. For example, formic acid/triethylamine mixtures are known to promote reductive Heck reactions. If this is not the desired outcome, switch to a different base system. |
| Homocoupling of Aryl Halide | High Temperature/Ligand Choice | • Lower Temperature: Reduce the reaction temperature to disfavor the homocoupling pathway. • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling. |
| Alkene Isomerization | Slow Reductive Elimination | • Add a Halide Salt: The addition of a salt like LiCl can sometimes accelerate reductive elimination and minimize isomerization. • Use a Less Polar Solvent: Switching to a less polar solvent can sometimes reduce the lifetime of the palladium-hydride species responsible for isomerization. |
Quantitative Data Summary
The following tables summarize key reaction parameters from successful Heck reactions involving trifluoromethylated substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Halide | Trifluoromethylated Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 85 |
| 2 | 4-Bromobenzonitrile | 3,3,3-Trifluoropropene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₂CO₃ | Dioxane | 120 | 92 |
| 3 | 1-Iodonaphthalene | Ethyl 4,4,4-trifluorocrotonate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 130 | 78 |
| 4 | 4-Bromoanisole | 2-Trifluoromethyl-1-alkene | [PdCl₂(PPh₃)₂] (5) | Xantphos (10) | Cs₂CO₃ | DCE | 80 | 88[1] |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Aryl Halide | Trifluoromethylated Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Major Product | Yield (%) |
| 1 | Phenyl iodide | 3,3,3-Trifluoropropene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | Heck Product | 85 |
| 2 | Phenyl iodide | 3,3,3-Trifluoropropene | Pd(OAc)₂/PPh₃ | NaBH₄ | DMF | 100 | Reductive Heck | 75 |
| 3 | 4-Iodoanisole | Methyl 2-(trifluoromethyl)acrylate | Pd(OAc)₂/dppf | K₃PO₄ | Toluene | 110 | Heck Product | 90 |
| 4 | 4-Iodoanisole | Methyl 2-(trifluoromethyl)acrylate | Pd(OAc)₂/dppf | NaOMe | MeOH | 65 | Michael Addition | 60 |
Key Experimental Protocols
Protocol 1: Heck Reaction of 4-Iodotoluene with 3,3,3-Trifluoropropene
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), triphenylphosphine (PPh₃, 5.2 mg, 0.02 mmol, 2 mol%), and 4-iodotoluene (218 mg, 1.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 0.28 mL, 2.0 mmol).
-
Bubble 3,3,3-trifluoropropene gas through the solution for 5 minutes.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck-type Reaction of a Secondary Trifluoromethylated Alkyl Bromide with Styrene
Adapted from a literature procedure.[11][12][13]
-
In a glovebox, add [PdCl₂(PPh₃)₂] (3.5 mg, 0.005 mmol, 5 mol%) and cesium carbonate (Cs₂CO₃, 130 mg, 0.4 mmol) to a vial.
-
Remove the vial from the glovebox and add styrene (21 mg, 0.2 mmol) and 2-bromo-1,1,1-trifluorohexane (93 mg, 0.4 mmol) under a nitrogen atmosphere.
-
Add 1,2-dichloroethane (DCE, 1.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of celite.
-
The filtrate is concentrated, and the residue is purified by silica gel chromatography to yield the trifluoromethylated allylic product.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low or no conversion in Heck reactions.
Caption: Mitigation strategies for common side reactions.
Caption: Heck catalytic cycle with potential issues for CF₃ substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. englelab.com [englelab.com]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-bromo-1-iodo-4-(trifluoromethyl)benzene. The unique electronic and steric properties of this substrate, featuring a reactive iodine, a less reactive bromine, and an electron-withdrawing trifluoromethyl group, can present specific challenges related to catalyst stability and activity.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, selective coupling at the iodo position is generally expected under controlled conditions.
Q2: How does the trifluoromethyl (-CF3) group influence the reactivity of the substrate?
A2: The strongly electron-withdrawing nature of the trifluoromethyl group can impact the reaction in several ways. It can increase the rate of oxidative addition by making the aryl halide more electron-deficient. However, it can also affect the subsequent reductive elimination step. The position of the -CF3 group relative to the halogens can also introduce steric effects that may require careful ligand selection.
Q3: What are the most common signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Formation of palladium black: A black precipitate indicates the agglomeration of the palladium catalyst into an inactive state.[1]
-
Low yields: The desired product is obtained in a lower-than-expected yield.
-
Formation of side products: The appearance of significant amounts of byproducts such as homocoupled products or hydrodehalogenated starting material.
Q4: Can I use the same catalyst system for coupling at both the iodine and bromine positions?
A4: While it is possible, achieving selective mono-coupling at the iodine position followed by a second coupling at the bromine position often requires different reaction conditions. The initial coupling at the more reactive C-I bond can typically be achieved under milder conditions (e.g., lower temperature, shorter reaction time). Subsequent coupling at the less reactive C-Br bond may necessitate more forcing conditions, such as higher temperatures, a different ligand, or a stronger base.[2][3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe poor conversion of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Catalyst | Increase Catalyst Loading: Insufficient catalyst can lead to a stalled reaction. Incrementally increase the catalyst loading to 2-5 mol%.[2] Screen Ligands: The electronic and steric properties of the phosphine ligand are critical. For electron-deficient substrates, bulky, electron-rich ligands like XPhos or SPhos can improve catalyst stability and activity. Use a Pre-catalyst: Palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species. |
| Poor Reagent Quality | Use Anhydrous and Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Ensure all solvents are thoroughly degassed. Purify Coupling Partner: Impurities in the amine or boronic acid can act as catalyst poisons.[4] |
| Suboptimal Reaction Conditions | Increase Temperature: Higher temperatures can help overcome the activation energy for oxidative addition and reductive elimination. Increase the temperature in 10-20°C increments while monitoring for decomposition. Optimize Base: The choice of base is crucial. For Suzuki couplings, consider stronger inorganic bases like K3PO4 or Cs2CO3. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. Change Solvent: The polarity and coordinating ability of the solvent can influence catalyst performance. Common solvents to screen include toluene, dioxane, and DMF. |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
Logical Relationship for Palladium Black Formation
Caption: Factors leading to palladium black formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Presence of Oxygen | Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| High Reaction Temperature | Lower Temperature: Excessively high temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Ligand Degradation | Use More Stable Ligands: Consider using bulky, electron-rich biarylphosphine ligands which are known to stabilize the palladium center and prevent agglomeration. |
| Incomplete Reduction of Pd(II) Pre-catalyst | Use a Pd(0) Source or Pre-catalyst: If using a Pd(II) source like Pd(OAc)2, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species. Using a Pd(0) source or a pre-catalyst can circumvent this issue. |
Issue 3: Significant Formation of Side Products
The formation of byproducts such as homocoupled products or hydrodehalogenated starting material can reduce the yield of the desired product.
Possible Causes and Solutions:
| Side Product | Possible Cause | Recommended Action |
| Homocoupling of Coupling Partner | Oxygen Presence (especially in Sonogashira and Suzuki): Oxygen can promote the undesired dimerization of the alkyne (Glaser coupling) or boronic acid. | Strictly Anaerobic Conditions: Ensure all reagents and the reaction setup are free of oxygen. For Sonogashira reactions, consider a copper-free protocol to minimize Glaser coupling.[4] |
| Hydrodehalogenation | Source of Hydride: Certain solvents (e.g., alcohols) or bases can act as hydride donors, leading to the replacement of a halogen with hydrogen. | Choice of Solvent and Base: Avoid solvents that can act as hydride sources. Ensure the base is anhydrous, as water can sometimes facilitate this side reaction. |
| Reaction at the Bromine Position (when targeting Iodine) | Harsh Reaction Conditions: High temperatures or a highly active catalyst can lead to a loss of selectivity and reaction at the less reactive C-Br bond. | Milder Conditions: Use lower temperatures and shorter reaction times to favor reaction at the more labile C-I bond. Consider a less reactive catalyst system if selectivity is an issue.[3] |
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions of substrates analogous to this compound. This data can serve as a starting point for reaction optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Iodo-Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 85-95 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 90-100 | 12-16 | 88-96 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 |
| Data is based on reactions with various arylboronic acids on similar polyhalogenated substrates and should be considered as a guideline.[3] |
Table 2: Representative Conditions for Selective Sonogashira Coupling at the Iodo-Position
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 6 | 85-95 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 |
| Data is based on reactions with various terminal alkynes on similar polyhalogenated substrates and should be considered as a guideline.[3] |
Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the Iodo-Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-18 | 80-95 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 16-24 | 85-98 |
| Pd G3 Precat / RuPhos | LHMDS | Toluene | 100 | 12 | 90-99 |
| Data is based on reactions with various amines on similar polyhalogenated substrates and should be considered as a guideline. |
Experimental Protocols
The following are generalized experimental protocols for cross-coupling reactions of this compound, targeting selective reaction at the C-I bond. Note: These are starting points and will likely require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents.
Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Sonogashira Coupling (Copper-Catalyzed)
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (degassed)
-
THF (anhydrous, degassed)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or warm gently to 40-50°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Selective Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
-
References
Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis with 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. The following information is designed to address common challenges encountered during the workup and purification of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This differential reactivity allows for chemoselective functionalization at the iodine-bearing position under carefully controlled conditions.
Q2: I am observing debromination of my product during a cross-coupling reaction. How can I minimize this side reaction?
A2: Debromination is a common side reaction, often promoted by the formation of palladium-hydride species. To minimize debromination, consider the following:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like alkoxides.
-
Temperature Control: Lowering the reaction temperature can disfavor the debromination pathway, which often has a higher activation energy.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous (unless water is a required component of the reaction mixture), as water can be a source of protons.
Q3: How can I effectively remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?
A3: Residual palladium can be removed by several methods:
-
Filtration through Celite: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for removing heterogeneous palladium black.
-
Palladium Scavengers: For soluble palladium species, treatment with a solid-supported scavenger (e.g., thiol-functionalized silica) can be highly effective. The scavenger binds to the palladium, and the resulting complex is removed by filtration.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can help remove palladium salts.
-
Column Chromatography: Standard silica gel chromatography is often sufficient to separate the desired organic product from the palladium catalyst and its complexes.
Q4: What is the best way to quench a Grignard reaction involving this compound?
A4: Quenching a Grignard reaction should be done cautiously due to its exothermic nature. A standard and safe procedure is as follows:
-
Cool the reaction mixture in an ice bath.
-
Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than water or strong acids and helps to minimize vigorous effervescence.
-
Continue the addition until the reaction is no longer exothermic.
-
Proceed with the aqueous workup and extraction of the product.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition. Degas all solvents and reagents thoroughly. |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Poor Ligand Choice | The ligand can significantly impact the reaction. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can be effective. |
| Low Reaction Temperature | While milder conditions favor selectivity, the reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. |
Issue 2: Formation of Homocoupled (Glaser) Product in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the homocoupling of terminal alkynes. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. |
| High Copper(I) Concentration | The copper co-catalyst is often the primary culprit for Glaser coupling. Reduce the loading of the copper(I) salt (e.g., CuI) or consider running the reaction under copper-free conditions. |
| Rapid Addition of Alkyne | Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration of the copper acetylide intermediate, which disfavors homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
Reaction and Workup:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (based on analogous compounds):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~89 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 |
Note: Yields are based on reactions with 2-Bromo-1-iodo-4-methylbenzene and are provided as an estimate.
Protocol 2: General Procedure for Chemoselective Sonogashira Coupling
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the terminal alkyne (1.1 equiv.) via syringe.
Reaction and Workup:
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the workup of a typical cross-coupling reaction.
Caption: A logical decision tree for troubleshooting low-yield cross-coupling reactions.
Technical Support Center: Scaling Up Reactions with 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions involving 2-Bromo-1-iodo-4-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?
When scaling up reactions with this substrate, key challenges include:
-
Exothermic Reactions: Cross-coupling reactions can be exothermic. On a larger scale, heat dissipation becomes critical to prevent runaway reactions and the formation of byproducts.[1]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is crucial to avoid localized "hot spots" and ensure consistent reaction progress.
-
Reagent Handling: The handling of large quantities of pyrophoric reagents (like n-butyllithium if used for lithium-halogen exchange) or air- and moisture-sensitive catalysts and ligands requires stringent control.[1]
-
Purification: Isolating the pure product from starting materials, byproducts, and catalyst residues can be challenging at scale. Methods like column chromatography may become impractical, necessitating the development of robust crystallization or distillation procedures.[1][2]
-
Maintaining Inert Atmosphere: Ensuring anhydrous and anaerobic conditions is more challenging in larger vessels but remains critical to prevent catalyst decomposition and side reactions.[3][4]
Q2: How can I achieve selective functionalization of the C-I versus the C-Br bond?
The differential reactivity of the carbon-halogen bonds is the key to selectivity. The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. To achieve selective coupling at the iodine position:
-
Control Reaction Temperature: Reactions at the more reactive iodo-position can often be achieved at lower temperatures (e.g., room temperature to 50°C). Coupling at the bromo-position typically requires higher temperatures.[5]
-
Choice of Catalyst and Ligand: Some catalyst systems may exhibit higher selectivity for the C-I bond.
-
Control Stoichiometry: When performing a mono-functionalization, use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner to favor reaction at the more reactive site.
Q3: What are the most common side reactions observed with this substrate?
Common side reactions include:
-
Homocoupling: Dimerization of the coupling partner (e.g., alkyne homocoupling, known as Glaser coupling, in Sonogashira reactions, or boronic acid homocoupling in Suzuki reactions) can be a significant issue.[4][6] This is often promoted by the presence of oxygen.
-
Dehalogenation: Replacement of a halogen atom (iodine or bromine) with a hydrogen atom can occur, leading to undesired byproducts. This can be influenced by the choice of base, solvent, and temperature.[5]
-
Catalyst Decomposition: The formation of palladium black (a black precipitate) indicates the decomposition of the palladium catalyst, rendering it inactive.[3][4] This can be caused by impurities, high temperatures, or the presence of oxygen.
Troubleshooting Guides
Sonogashira Coupling: Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-S-001 | Low or No Product Yield | - Inactive palladium catalyst.[3]- Poor quality of copper(I) iodide co-catalyst.[3]- Insufficiently anhydrous or anaerobic conditions.[3]- Suboptimal reaction temperature (too low for C-Br coupling).[7] | - Use a fresh, active palladium catalyst and handle under an inert atmosphere.- Use a fresh bottle of CuI.- Thoroughly degas solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen).[5]- For coupling at the bromine site, higher temperatures (e.g., 80-100°C) may be required.[7] |
| TSG-S-002 | Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in the reaction mixture.[4]- High concentration of the copper co-catalyst.[4] | - Ensure strictly anaerobic conditions through rigorous degassing.[4]- Reduce the loading of the copper catalyst.- Consider a copper-free Sonogashira protocol.[5]- Add the alkyne slowly to the reaction mixture.[5] |
| TSG-S-003 | Formation of Palladium Black | - Decomposition of the palladium catalyst due to oxygen, impurities, or high temperature.[3][4] | - Use high-purity, anhydrous, and degassed reagents and solvents.- Maintain a strict inert atmosphere.- Avoid excessively high reaction temperatures. |
| TSG-S-004 | Dehalogenation Byproducts Observed | - High reaction temperature.[5]- The base or solvent may be acting as a hydride source.[5] | - Attempt the reaction at a lower temperature for a longer duration.- Screen different amine bases (e.g., triethylamine vs. diisopropylethylamine) or consider an inorganic base like K₂CO₃.[5] |
Suzuki Coupling: Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-SU-001 | Low or No Product Yield | - Suboptimal catalyst/ligand system for the electron-deficient substrate.[8]- Incomplete transmetalation. | - Screen different palladium catalysts and phosphine ligands. Electron-rich and sterically hindered ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for electron-deficient aryl halides.[8]- Ensure the base is appropriate and present in sufficient quantity. |
| TSG-SU-002 | Boronic Acid Homocoupling | - Presence of oxygen.- In situ reduction of a Pd(II) precatalyst to Pd(0) can consume the boronic acid. | - Rigorously degas all reagents and the reaction vessel.- Use a Pd(0) source (e.g., Pd₂(dba)₃) to avoid the precatalyst reduction step that can lead to homocoupling.[9] |
| TSG-SU-003 | Lack of Selectivity (Reaction at both C-I and C-Br) | - Reaction temperature is too high, activating the less reactive C-Br bond. | - Perform the reaction at a lower temperature to favor mono-substitution at the C-I position. |
| TSG-SU-004 | Debromination or Deiodination | - High temperatures or unsuitable base promoting hydride formation.[10] | - Lower the reaction temperature.- Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[10] |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes a general method for the selective Sonogashira coupling of this compound with a terminal alkyne.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or jacketed reactor with mechanical stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reactor under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed solvent, followed by triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature (or with gentle heating to 40-50°C if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[2]
Protocol 2: Selective Suzuki Coupling at the C-I Position
This protocol details a selective Suzuki-Miyaura coupling at the C-I position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio)
-
Schlenk flask or jacketed reactor with mechanical stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reactor under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[10]
-
In a separate vessel, prepare a solution of the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the degassed dioxane. Add this catalyst solution to the main reactor.
-
Add the remaining degassed 1,4-dioxane and water via cannula or syringe.[10]
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Sequential cross-coupling workflow.
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene and Other Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For substrates bearing multiple halogen atoms, the ability to achieve selective mono-functionalization is crucial for the streamlined synthesis of complex molecules. This guide provides a comparative analysis of the Suzuki coupling performance of 2-bromo-1-iodo-4-(trifluoromethyl)benzene against other dihalobenzenes, supported by experimental data, to inform substrate selection and reaction optimization.
Reactivity Principles of Dihalobenzenes in Suzuki Coupling
The reactivity of aryl halides in the Suzuki coupling is largely governed by the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is I > Br > Cl > F. This inherent difference in reactivity allows for selective cross-coupling reactions on di- or polyhalogenated aromatic compounds.
In the case of this compound, the significantly weaker carbon-iodine bond is expected to react preferentially over the stronger carbon-bromine bond. This allows for a chemoselective mono-arylation at the iodine-bearing position, leaving the bromine atom available for subsequent transformations. The presence of the strongly electron-withdrawing trifluoromethyl group is anticipated to enhance the reactivity of both halogens towards oxidative addition compared to unsubstituted or electron-donating group-substituted analogues.
Comparative Performance Data
The following table summarizes the performance of various dihalobenzenes in the Suzuki-Miyaura coupling reaction with different arylboronic acids. The data highlights the yields of mono-coupled products and the conditions required to achieve selectivity.
| Dihalobenzene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-coupled Product | Reference |
| This compound (predicted) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90% | Predicted based on[1] |
| 2-Bromo-1-iodo-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92% | [1] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (1) / PPh₃ (2) | K₂CO₃ | DMF | 80 | 2 | 95% | [2] |
| 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (8) | Cs₂CO₃ | Toluene/Methanol | Reflux | 12 | 82% | [3] |
| 1,4-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | (Primarily d-coupled) | [3] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | DMF/H₂O | 110 | 8 | >95% (conversion) | [4][5] |
| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | High Yield (qualitative) | [6] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (1) | KOH | H₂O | 100 | 1 | 94% | [7] |
Note: The yield for this compound is a prediction based on the high yield obtained for its close structural analog, 2-bromo-1-iodo-4-methylbenzene, under similar conditions. The electron-withdrawing nature of the trifluoromethyl group is expected to facilitate the reaction, leading to a comparable or even higher yield.
Experimental Protocols
Below are detailed experimental protocols for key Suzuki coupling reactions cited in this guide.
Selective Mono-Suzuki Coupling of 2-Bromo-1-iodo-4-methylbenzene[1]
Materials:
-
2-Bromo-1-iodo-4-methylbenzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-1-iodo-4-methylbenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene and water (typically in a 4:1 or 5:1 ratio).
-
Heat the reaction mixture to 80°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling of 1,4-Dibromobenzene[3]
Materials:
-
1,4-Dibromobenzene (1.5 eq)
-
4-Methoxyphenylboronic acid (1.0 eq)
-
Pd(PPh₃)₄ (0.08 eq)
-
Cs₂CO₃ (2.0 eq)
-
Toluene
-
Methanol
Procedure:
-
In a round-bottom flask, combine 1,4-dibromobenzene, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add a mixture of toluene and methanol.
-
Heat the mixture to reflux for 12 hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
Visualizing the Suzuki Coupling Pathway
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the selective functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
Efficacy of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene as a building block in palladium-catalyzed cross-coupling reactions. Its performance is evaluated against alternative reagents, supported by available experimental data and detailed protocols to assist in synthetic strategy and decision-making.
Introduction
This compound is a valuable and versatile building block in modern organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for regioselective and sequential functionalization. The presence of the electron-withdrawing trifluoromethyl (-CF3) group further influences the electronic properties of the aromatic ring, making this reagent particularly useful in the synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications.[1] This guide explores its efficacy in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.
Performance Comparison
The key advantage of this compound lies in the chemoselective reactivity of its two halogen atoms. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective coupling at the iodo-position under milder conditions, leaving the bromo-position available for a subsequent, different coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. With this compound, the reaction can be controlled to achieve selective mono-arylation at the iodo-position.
Table 1: Comparison of this compound and Alternatives in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~90 (inferred)¹ | Selective coupling at the C-I position is expected. |
| 1-Bromo-3-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95[2] | A common alternative for introducing a trifluoromethylphenyl group. |
| 1-Iodo-3-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92[3] | Higher reactivity than the bromo-analogue, but lacks the second handle for further functionalization. |
| 2,4-Dibromo-1-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85 (mono-coupled)[4] | Site-selectivity can be an issue, often leading to mixtures of mono- and di-coupled products. |
¹ Yield inferred from analogous systems such as 2-Bromo-1-iodo-4-methylbenzene, where Suzuki coupling with phenylboronic acid gives a 92% yield under similar conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds, providing access to substituted alkynes. The higher reactivity of the C-I bond in this compound allows for clean, regioselective alkynylation.
Table 2: Comparison of this compound and Alternatives in Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | ~90 (inferred)² | High selectivity for coupling at the C-I position is expected. |
| 1-Bromo-3-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | 88[5] | A standard substrate for Sonogashira coupling. |
| 1-Iodo-3-(trifluoromethyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | >95[6] | More reactive than the bromo-analogue, leading to faster reaction times. |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 24 | 83 (mono-coupled)[4] | Demonstrates site-selectivity in favor of the C-4 position. |
² Yield inferred from analogous systems. For example, the Sonogashira coupling of 4-bromo-2,6-diiodoaniline with phenylacetylene proceeds with 92% yield.[7]
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation with organostannanes. While specific data for this compound is scarce, the established reactivity patterns suggest that selective coupling at the C-I bond is highly feasible.
Table 3: Comparison of this compound and Alternatives in Stille Coupling
| Building Block | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 90-100 | 12 | ~85-90 (inferred)³ | Selective coupling at the C-I position is expected. | | 1-Bromo-3-(trifluoromethyl)benzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 110 | 24 | 80 | A standard Stille coupling reaction. | | 1-Iodo-3-(trifluoromethyl)benzene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | 90 | 12 | >90 | Higher reactivity compared to the bromo-analogue. |
³ Yield inferred based on the general efficiency of Stille couplings with iodoarenes and the successful selective coupling of analogous bromo-iodo substrates.[1]
Experimental Protocols
The following are detailed, generalized experimental protocols for the three major cross-coupling reactions. These should be adapted based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
Synthesis of 2-Bromo-1-phenyl-4-(trifluoromethyl)benzene
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 350.9 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg). Then, add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.
Sonogashira Coupling Protocol
Synthesis of 2-Bromo-1-(phenylethynyl)-4-(trifluoromethyl)benzene
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 350.9 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg), and copper(I) iodide (CuI) (0.05 mmol, 9.5 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Substrate Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.
Stille Coupling Protocol
Synthesis of 2-Bromo-1-phenyl-4-(trifluoromethyl)benzene
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 350.9 mg) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg) in anhydrous and degassed toluene (10 mL).
-
Substrate Addition: Add tributyl(phenyl)stannane (1.1 mmol, 0.38 mL) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Stille reactions, along with a workflow for the sequential functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for Coupling Reactions with 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceutical and materials science applications. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene is a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization, with the C-I bond being significantly more susceptible to oxidative addition to a palladium(0) catalyst. This inherent reactivity difference (C-I > C-Br) is the foundation for achieving high chemoselectivity in a variety of coupling reactions.[1][2][3]
This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound. The presented data is compiled from studies on analogous dihaloaromatic systems and serves as a strong predictive framework for catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent is critical in controlling the regioselectivity and yield of the coupling reaction. Milder reaction conditions generally favor selective reaction at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the selective coupling of arylboronic acids at the iodo-position of this compound, several catalyst systems have proven effective in analogous systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Reference (Analogous Systems) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 85-95 | [4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 90-98 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | >90 | [1] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes. High selectivity for the iodo-position can be achieved with various palladium catalysts.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Reference (Analogous Systems) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT-50 | 90-98 | [5] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | RT | >90 | [1] |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 80-100 | 88-96 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for efficient coupling at the C-I bond.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Reference (Analogous Systems) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 85-95 | [6] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 90-97 | [7] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | t-BuOH | 80-100 | >90 | [7] |
Experimental Protocols
The following are generalized experimental protocols for the selective coupling at the C-4 (iodo) position of this compound, based on established procedures for analogous compounds.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
General Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.[5]
General Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[6]
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
A Comparative Guide to the Kinetic Reactivity of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic and synthetic aspects of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. The unique structural features of this substrate, possessing both a carbon-iodine (C-I) and a carbon-bromine (C-Br) bond, alongside a potent electron-withdrawing trifluoromethyl group, allow for highly selective and sequential functionalization. This document summarizes the principles of this selectivity, compares the reactivity with alternative substrates, and provides detailed experimental protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings.
Principle of Regioselective Cross-Coupling
The cornerstone of selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, a critical and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this process is directly related to the carbon-halogen bond dissociation energy, which follows the general trend: C-I < C-Br < C-Cl.[1][2][3] Consequently, the C-I bond in this compound is significantly more susceptible to oxidative addition than the C-Br bond. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst system, chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.[4][5]
The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group further influences the electronic properties of the benzene ring, impacting the reactivity of the C-X bonds.
Comparative Reactivity and Kinetic Data
While specific, peer-reviewed kinetic studies detailing the rate constants for the cross-coupling of this compound are not extensively available, a robust body of literature on analogous dihalobenzenes allows for a reliable qualitative and semi-quantitative comparison. The reactivity difference between C-I and C-Br bonds is a well-established principle that governs the selectivity of these reactions.
The following table summarizes the expected reactivity and general conditions for the selective cross-coupling of this compound compared to other dihalogenated aromatic compounds.
| Substrate | Coupling Position 1 (More Reactive) | Coupling Position 2 (Less Reactive) | Typical Conditions for Selective Mono-coupling | Rationale for Selectivity |
| This compound | C-I | C-Br | Mild conditions (e.g., lower temperature, shorter reaction time) | Significant difference in C-I and C-Br bond dissociation energies. |
| 1,4-Diiodobenzene | C-I | C-I | Statistical mixture, difficult to achieve high selectivity for mono-coupling | Identical reactivity at both positions. |
| 1,4-Dibromobenzene | C-Br | C-Br | Statistical mixture, difficult to achieve high selectivity for mono-coupling | Identical reactivity at both positions. |
| 1-Bromo-4-chlorobenzene | C-Br | C-Cl | Harsher conditions required for C-Cl coupling | C-Br bond is significantly more reactive than the C-Cl bond. |
| 2-Bromo-4-iodopyridine | C-I (at position 4) | C-Br (at position 2) | Mild conditions favor coupling at the C-I bond.[4][5] | C-I bond is more reactive than the C-Br bond. |
Mandatory Visualizations
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Logical workflow for sequential cross-coupling reactions.
Experimental Protocols
The following are detailed, representative protocols for the selective mono-functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To synthesize 2-Bromo-1-aryl-4-(trifluoromethyl)benzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-1-aryl-4-(trifluoromethyl)benzene.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
Objective: To synthesize 2-Bromo-1-alkynyl-4-(trifluoromethyl)benzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, anhydrous and degassed)
-
Degassed solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and the amine base via syringe. Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-1-alkynyl-4-(trifluoromethyl)benzene.
Conclusion
This compound stands out as a highly versatile and valuable building block in modern organic synthesis. The pronounced difference in the kinetic reactivity of the carbon-iodine and carbon-bromine bonds under palladium catalysis allows for predictable and highly regioselective cross-coupling reactions. By employing the methodologies outlined in this guide, researchers can efficiently synthesize a wide array of complex, functionalized aromatic compounds, which are of significant interest to the pharmaceutical and materials science industries. The principles and protocols presented herein provide a solid foundation for the strategic design of synthetic routes that leverage the unique properties of this powerful trifluoromethylated synthon.
References
A Comparative Guide to 2-Bromo-1-iodo-4-(trifluoromethyl)benzene and Analogous Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the strategic selection of building blocks is paramount. Halogenated aromatic compounds are foundational synthons, prized for their versatility in cross-coupling reactions. This guide provides a detailed benchmark of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene against structurally similar compounds, offering a comparative analysis of their physicochemical properties and reactivity profiles to aid in synthetic planning and methodology.
Physicochemical Properties: A Comparative Overview
The physical properties of a reagent dictate its handling, storage, and reaction conditions. The presence and nature of halogen substituents, along with the strongly electron-withdrawing trifluoromethyl group, significantly influence these characteristics. Below is a summary of key properties for this compound and its analogs.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 481075-58-5 | C₇H₃BrF₃I | 350.90[1] | 36 - 38.5[2] | 236.9[2] |
| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | C₇H₄BrF₃ | 225.01[3][4] | N/A | 154 - 155[4] |
| 1-Iodo-4-(trifluoromethyl)benzene | 455-13-0 | C₇H₄F₃I | 272.01[5] | -8.33 | 185 - 186[5][6] |
| 1,2-Dibromo-4-(trifluoromethyl)benzene | 7657-08-1 | C₇H₃Br₂F₃ | 303.90[7] | N/A | 229.2 |
| 2-Bromo-1-iodobenzene | 583-55-1 | C₆H₄BrI | 282.90[8] | 9 - 10[8][9] | 120 - 121 @ 15 mmHg[8][9] |
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of this compound lies in its capacity for sequential, site-selective functionalization. The differential reactivity of the carbon-halogen bonds is the cornerstone of this utility. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C–I > C–Br > C–Cl.[10][11][12] This predictable hierarchy allows for the selective reaction at the more labile C–I bond under milder conditions, while the more robust C–Br bond remains available for a subsequent, different coupling reaction under more forcing conditions.[2][11][12]
The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, enhances the reactivity of the aromatic ring toward the initial oxidative addition step in the catalytic cycle, making these substrates particularly effective in cross-coupling.[2]
Key Reactivity Comparisons:
-
vs. 1-Iodo-4-(trifluoromethyl)benzene: This compound allows for a single coupling at the iodo-substituted position. It is a good control substrate but lacks the potential for a second, different functionalization that this compound offers.
-
vs. 1-Bromo-4-(trifluoromethyl)benzene: The C-Br bond is less reactive than the C-I bond, typically requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) to achieve comparable yields to its iodo-analog.[11][13]
-
vs. 1,2-Dibromo-4-(trifluoromethyl)benzene: While offering two sites for coupling, the reactivity of the two C-Br bonds is similar, making selective mono-functionalization challenging without exploiting subtle steric or electronic differences.
-
vs. 2-Bromo-1-iodobenzene: This compound shares the same di-halogen substitution pattern and thus the same potential for selective coupling. However, the absence of the electron-withdrawing -CF3 group generally results in lower reactivity compared to its trifluoromethylated counterpart.
Experimental Protocols
Representative Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a representative procedure for achieving a selective Suzuki-Miyaura coupling reaction at the more reactive carbon-iodine bond of a bromoiodoarene. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and selective formation of the mono-coupled product. Reaction times are typically in the range of 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-bromo-4-(trifluoromethyl)-[1,1'-biphenyl] derivative.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a selective palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a selective Suzuki cross-coupling reaction.
References
- 1. This compound | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Bromobenzotrifluoride | 402-43-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1-Bromo-2-iodobenzene | 583-55-1 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Advantages of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
In the realm of organic synthesis, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is of paramount importance. The choice of building blocks is a critical determinant of synthetic efficiency and overall yield. Among the diverse array of halogenated aromatic compounds, 2-bromo-1-iodo-4-(trifluoromethyl)benzene has emerged as a uniquely powerful and versatile reagent. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to underscore its significant advantages in the synthesis of trifluoromethylated compounds.
The primary utility of this compound stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent disparity allows for chemoselective and sequential cross-coupling reactions, providing a streamlined pathway to complex, unsymmetrically substituted aromatic systems. The presence of the trifluoromethyl (-CF3) group is particularly significant, as this moiety is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]
The Core Advantage: Orthogonal Reactivity for Sequential Synthesis
The key to the synthetic utility of this compound lies in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is considerably weaker than the C-Br bond, making it more susceptible to oxidative addition by transition metal catalysts, such as palladium complexes, which are commonly employed in cross-coupling reactions.[3][4][5][6] This reactivity difference enables chemists to selectively functionalize the iodine-bearing position while leaving the bromine atom untouched for a subsequent, distinct transformation.[7][8] This "one-pot" or sequential approach can significantly reduce the number of synthetic steps, minimize waste, and often improve overall yields compared to more linear synthetic routes.[7][9]
Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~228 | Highest |
| C-Br | 276 - 290[5] | Moderate[3] |
| C-Cl | 339 - 346[5] | Low |
| C-F | ~485 | Lowest |
Data sourced from various chemistry resources.[3][5] The lower bond dissociation energy of the C-I bond directly correlates with its higher reactivity in the rate-determining step of many cross-coupling reactions.[5]
Performance Comparison with Alternative Reagents
The advantages of this compound are most apparent when compared to alternative starting materials for the synthesis of disubstituted trifluoromethylated benzenes.
-
1,2-Dibromo-4-(trifluoromethyl)benzene: While also a dihalogenated reagent, the similar reactivity of the two C-Br bonds makes selective monofunctionalization challenging. Achieving high yields of a single product often requires carefully controlled conditions and can lead to mixtures of mono- and di-substituted products, complicating purification.
-
Stepwise Synthesis: A more traditional approach might involve starting with a simpler molecule, such as 4-iodobenzotrifluoride, performing a cross-coupling reaction, and then introducing a bromine atom in a subsequent step.[10] While feasible, this linear approach adds steps to the overall synthesis, which typically reduces the overall yield and increases the consumption of reagents and solvents.
-
1-Iodo-4-(trifluoromethyl)benzene or 1-Bromo-4-(trifluoromethyl)benzene: These reagents are suitable for introducing a single substituent but lack the versatility for building more complex, unsymmetrically disubstituted molecules in a sequential manner from a single starting material.
Table 2: Comparative Yields in a Hypothetical Sequential Sonogashira/Suzuki Coupling
The synthesis of a hypothetical target, 4-ethynyl-2-phenyl-1-(trifluoromethyl)benzene, illustrates the efficiency of using this compound.
| Starting Material | Synthetic Strategy | Step 1 Reaction & (Yield) | Step 2 Reaction & (Yield) | Overall Estimated Yield |
| This compound | Sequential Coupling | Sonogashira at C-I position (~90%) | Suzuki at C-Br position (~85%) | ~77% |
| 1,2-Dibromo-4-(trifluoromethyl)benzene | Sequential Coupling | Sonogashira at one C-Br position (~50% selective) | Suzuki at remaining C-Br position (~85%) | ~43% |
| 4-Iodobenzotrifluoride | Stepwise Synthesis | Sonogashira (~90%) -> Bromination (~80%) -> Suzuki (~85%) | - | ~61% |
Yields are estimations based on typical outcomes for similar transformations reported in the literature.[7][8][11]
Experimental Protocols
The following is a representative experimental protocol for a sequential, one-pot Sonogashira and Suzuki coupling reaction using this compound.
Protocol: One-Pot Sequential Sonogashira/Suzuki Coupling
Step 1: Regioselective Sonogashira Coupling at the C-I Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous and degassed THF as the solvent, followed by triethylamine (2.0 equiv.).
-
To this stirring mixture, add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Upon completion, the reaction mixture containing the 2-bromo-1-(alkynyl)-4-(trifluoromethyl)benzene intermediate is used directly in the next step.
Step 2: Suzuki Coupling at the C-Br Position
-
To the crude reaction mixture from Step 1, add an arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and an aqueous solution of K₂CO₃ (2 M, 3.0 equiv.).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, or until the bromo-alkynyl intermediate is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired unsymmetrically disubstituted product.
Visualizing the Synthetic Advantage
The following diagrams illustrate the principles and workflow that confer the advantages of using this compound.
Caption: Preferential cleavage of the C-I bond.
Caption: Sequential cross-coupling workflow.
Conclusion
This compound offers significant advantages for the synthesis of complex, trifluoromethylated aromatic compounds. Its well-differentiated carbon-halogen bonds enable highly efficient and selective sequential cross-coupling reactions. This leads to shorter synthetic routes, higher overall yields, and simplified purification processes when compared to alternative dihalogenated reagents or stepwise synthetic strategies.[7] For researchers and professionals in drug discovery and materials science, the strategic use of this building block can accelerate the development of novel and valuable molecules.
References
- 1. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? - Knowledge [allgreenchems.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. scribd.com [scribd.com]
- 4. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Synthetic Utility of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Among the diverse array of building blocks, 2-Bromo-1-iodo-4-(trifluoromethyl)benzene has emerged as a versatile reagent, offering a platform for the sequential and site-selective introduction of molecular complexity. This guide provides a comprehensive review of its synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, and offers a comparative analysis with alternative dihaloarenes.
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity gradient allows for a high degree of chemoselectivity, enabling the targeted functionalization of the iodo-position while leaving the bromo-substituent intact for subsequent transformations. This stepwise approach is invaluable for the efficient construction of unsymmetrical biaryl compounds and other complex molecular architectures that are pivotal in medicinal chemistry and materials science.
Performance in Key Cross-Coupling Reactions
This section details the application of this compound in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided experimental data, while drawing from reactions with analogous compounds due to the limited availability of specific data for the title compound, serves as a strong predictive model for its synthetic behavior.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. The pronounced reactivity difference between the C-I and C-Br bonds in this compound allows for the selective formation of a biaryl linkage at the iodo-position.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90-98 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 16 | ~80-90 |
Yields are estimated based on reactions with structurally similar dihaloarenes.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of Pd(PPh₃)₄ (0.03 mmol). The reaction vessel is sealed and heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 2-bromo-4-aryl-1-(trifluoromethyl)benzene.
dot
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of forming C(sp²)-C(sp) bonds, and with this compound, this reaction proceeds with high regioselectivity at the iodo-position. This allows for the synthesis of 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene derivatives, which are valuable precursors for more complex heterocyclic structures.
Table 2: Representative Conditions for Regioselective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~90-98 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 60 | 8 | ~85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 12 | ~80-90 (Copper-free) |
Yields are estimated based on reactions with structurally similar dihaloarenes.
Experimental Protocol: Regioselective Sonogashira Coupling
A mixture of this compound (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (8 mL) and triethylamine (2 mL) is degassed with argon for 15 minutes. The terminal alkyne (1.1 mmol) is then added, and the reaction is stirred at room temperature for 6 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene.
dot
Safety Operating Guide
Proper Disposal of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its proper disposal, adhering to standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to be aware of its associated hazards. This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1].
Personal Protective Equipment (PPE):
Before beginning the disposal process, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling outside a fume hood or in a poorly ventilated area, a respirator may be necessary.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 481075-58-5
-
Associated Hazards: "Harmful," "Irritant"
-
Date of accumulation start.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a cool, dry, and well-ventilated location, away from heat, open flames, and direct sunlight[2][3].
-
Ensure the storage area is secure and only accessible to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow their specific procedures for waste manifest documentation and pickup scheduling.
-
The disposal must be carried out at an approved waste disposal plant[2][3][4][5].
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 481075-58-5 | |
| Molecular Formula | C7H3BrF3I | [1] |
| Molecular Weight | 350.90 g/mol | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound. Adherence to these protocols is critical to mitigate risks and ensure proper disposal.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards, necessitating a comprehensive personal protective equipment strategy.[3] The primary hazards identified are:
The following table summarizes the mandatory PPE for handling this substance.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.[3] | Prevents skin contact, which can lead to irritation.[3] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[3] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if skin irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[6] |
Safe Handling and Storage Protocol
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents within the chemical fume hood.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols.
-
Reaction: Keep the fume hood sash at the lowest practical height during the experiment.
-
Post-Reaction: Upon completion of the work, decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Protect from direct sunlight.[4] The compound is light-sensitive.[4]
-
Store locked up.[4]
-
Incompatible with strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with institutional, local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a designated, labeled hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. Dispose of the rinsed container as directed by your institution's safety office. |
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
